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[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine Documentation Hub

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  • Product: [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine
  • CAS: 1211513-33-5

Core Science & Biosynthesis

Foundational

physicochemical properties of (1-ethyl-1H-pyrrol-2-yl)methylamine

Technical Whitepaper: Physicochemical Profiling & Applications of (1-ethyl-1H-pyrrol-2-yl)methylamine Executive Summary (1-Ethyl-1H-pyrrol-2-yl)methylamine (CAS: 74402-54-3) is a specialized heterocyclic building block c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Applications of (1-ethyl-1H-pyrrol-2-yl)methylamine

Executive Summary

(1-Ethyl-1H-pyrrol-2-yl)methylamine (CAS: 74402-54-3) is a specialized heterocyclic building block characterized by a pyrrole core substituted at the N1 position with an ethyl group and at the C2 position with a primary aminomethyl moiety.[1][2][3][4][5][6][7] It serves as a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and antifungal agents.[8] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for lead optimization.[8]

Molecular Identity & Structural Analysis

Attribute Detail
IUPAC Name (1-Ethyl-1H-pyrrol-2-yl)methanamine
Common Synonyms 1-Ethyl-2-(aminomethyl)pyrrole; 2-Aminomethyl-1-ethylpyrrole
CAS Registry Number 74402-54-3
Molecular Formula C

H

N

SMILES CCN1C=CC=C1CN
InChI Key UNRBEYYLYRXYCG-UHFFFAOYSA-N

Structural Insight: The molecule features an electron-rich pyrrole ring.[8] The N-ethyl substitution blocks the pyrrole nitrogen, preventing H-bond donation from the ring and increasing lipophilicity compared to the parent pyrrole. The C2-aminomethyl group acts as a primary amine handle (sp


 hybridized), providing a basic center for salt formation and a nucleophilic site for covalent attachment.

Physicochemical Property Landscape

The following data aggregates experimental values and high-confidence predictive models (SAR-based) where specific experimental data for this analog is limited.

Property Value / Range Source/Note
Molecular Weight 124.18 g/mol Calculated
Physical State Liquid (at STP)Analog comparison
Boiling Point ~190–200 °C (760 mmHg)~85–95 °C (15 mmHg)Predicted based on Benzylamine (185°C) & 1-Ethylpyrrole (129°C)
Density 0.96 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 0.1 – 0.4Est.[9] (Methyl analog is -0.4; Ethyl adds ~0.5)
pKa (Conjugate Acid) 9.3 – 9.6Est.[8] (Benzylamine = 9.33; Pyrrole is electron-rich)
Topological Polar Surface Area (TPSA) 26.02 Ų1 Primary Amine + 1 Tertiary Amine (Ring)
H-Bond Donors / Acceptors 2 / 2NH

protons / Ring N + Amine N
Rotatable Bonds 3Ethyl group + Aminomethyl group

Expert Analysis – Drug-Likeness:

  • Lipophilicity: With a LogP near zero, the compound is amphiphilic.[8] It possesses sufficient water solubility for aqueous reactions but retains enough organic character to cross cell membranes, making it an ideal fragment for CNS-targeted libraries.[8]

  • Basicity: The primary amine is highly basic (pKa > 9).[8] In physiological pH (7.4), it will exist predominantly as the cationic ammonium species (

    
    ), which improves solubility but may limit passive permeability unless masked (e.g., as a prodrug or amide).[8]
    

Synthetic Pathways & Experimental Protocols

The most robust route to (1-ethyl-1H-pyrrol-2-yl)methylamine avoids direct alkylation of pyrrole, which often leads to poly-substitution. The preferred method is the Reductive Amination of the corresponding aldehyde.[8]

Primary Route: Reductive Amination

Precursor: 1-Ethyl-1H-pyrrole-2-carbaldehyde (CAS: 2167-14-8).

Reaction Logic:

  • Imine Formation: Condensation of the aldehyde with an ammonia source (e.g., NH

    
    OAc) forms an intermediate imine/hemiaminal.[8]
    
  • Reduction: In situ reduction using Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB).[8] These reagents are selective for the imine over the aldehyde, preventing alcohol byproducts.[8]
    

Protocol:

  • Dissolution: Dissolve 1-Ethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous Methanol (MeOH).

  • Imine Step: Add Ammonium Acetate (NH

    
    OAc, 10.0 eq) to buffer the solution and provide excess ammonia.[8] Stir at Room Temperature (RT) for 1–2 hours.
    
  • Reduction: Cool to 0°C. Slowly add NaBH

    
    CN (1.5 eq).
    
  • Workup: Stir at RT for 12–24 hours. Quench with dilute HCl (to decompose borate complexes), then basify with NaOH to pH > 12.[8] Extract with Dichloromethane (DCM).[8]

  • Purification: The amine can be purified via acid-base extraction or Kugelrohr distillation.[8]

Visualization: Synthetic Logic Flow

Synthesis Start 1-Ethyl-1H-pyrrole-2-carbaldehyde (CAS: 2167-14-8) Imine Intermediate Imine (Transient) Start->Imine Condensation Product (1-Ethyl-1H-pyrrol-2-yl)methylamine (CAS: 74402-54-3) Imine->Product Reductive Amination Reagent1 NH4OAc / MeOH Reagent1->Imine Reagent2 NaBH3CN (Selective Reduction) Reagent2->Product

Figure 1: One-pot reductive amination pathway ensuring mono-amination selectivity.

Reactivity & Stability Profile

  • Oxidation Sensitivity: Pyrroles are electron-rich and susceptible to oxidation (darkening) upon exposure to air and light.[8]

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Acid Sensitivity: While the amine forms stable salts, the pyrrole ring can polymerize in strong mineral acids (the "pyrrole red" reaction).[8]

    • Handling: Avoid prolonged exposure to strong non-nucleophilic acids without cooling.[8]

  • Nucleophilicity: The primary amine is the dominant nucleophile.[8] It reacts readily with:

    • Acyl chlorides/Anhydrides

      
       Amides (Linker formation).[8]
      
    • Isocyanates

      
       Ureas.[8]
      
    • Aldehydes

      
       Imines (Schiff bases).[8]
      

Safety & Handling (GHS Classification)

Signal Word: DANGER

Hazard Statement Code Description
Skin Corrosion H314Causes severe skin burns and eye damage (Category 1B).[10]
Eye Damage H318Causes serious eye damage.[8][11]
Acute Toxicity H302Harmful if swallowed.[8][11]

PPE Requirements:

  • Respiratory: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if aerosols are formed.

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).[8]

  • Eyes: Tightly fitting safety goggles + Face shield.[8]

Applications in Drug Development

  • Fragment-Based Drug Discovery (FBDD): Used as a "growing" vector.[8] The pyrrole ring provides pi-stacking interactions, while the amine allows coupling to solubilizing groups.

  • Kinase Inhibition: The pyrrole scaffold mimics the purine ring of ATP.[8] The ethyl group fills hydrophobic pockets (e.g., the gatekeeper region) in kinase active sites.[8]

  • GPCR Ligands: Acts as a bioisostere for benzylamine or tryptamine derivatives in serotonergic and dopaminergic receptor ligands.[8]

Visualization: Property-Driven Handling Guide

Handling Compound (1-Ethyl-1H-pyrrol-2-yl)methylamine Basicity High Basicity (pKa ~9.5) Compound->Basicity Oxidation Electron-Rich Pyrrole Ring Compound->Oxidation SaltForm Store as HCl or Fumarate Salt for long-term stability Basicity->SaltForm InertStorage Store under Argon/N2 Protect from Light Oxidation->InertStorage AcidAvoid Avoid Strong Acids (Polymerization Risk) Oxidation->AcidAvoid

Figure 2: Decision tree for storage and handling based on intrinsic physicochemical properties.

References

  • BLDpharm. (2024).[8][11] Product Analysis: (1-Ethyl-1H-pyrrol-2-yl)methanamine (CAS 74402-54-3). Retrieved from

  • PubChem. (2024).[8] Compound Summary: 1-Ethyl-1H-pyrrole-2-carbaldehyde (CAS 2167-14-8).[1] National Library of Medicine.[8] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[8] (Standard Protocol Validation).

  • Fisher Scientific. (2024).[8] Safety Data Sheet: (1-Methyl-1H-pyrrol-2-yl)methylamine.[7] (Analogous Safety Data). Retrieved from

Sources

Exploratory

Technical Guide: N-Substituted Pyrrole Derivatives in Drug Discovery

Executive Summary The pyrrole pharmacophore, specifically its N-substituted derivatives , represents a cornerstone in modern medicinal chemistry.[1] From the cholesterol-lowering efficacy of Atorvastatin to the tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole pharmacophore, specifically its N-substituted derivatives , represents a cornerstone in modern medicinal chemistry.[1] From the cholesterol-lowering efficacy of Atorvastatin to the tyrosine kinase inhibition of Sunitinib , the functionalization of the pyrrole nitrogen (


) is a critical determinant of lipophilicity, metabolic stability, and target binding affinity.

This technical guide provides a rigorous analysis of N-substituted pyrrole synthesis, emphasizing the transition from classical acid-catalyzed condensations to sustainable, catalytic methodologies. It further dissects the Structure-Activity Relationships (SAR) governing their anticancer and antimicrobial potency, offering actionable protocols for researchers.

Synthetic Architectures: From Classical to Green Methodologies

The synthesis of N-substituted pyrroles has evolved from harsh, solvent-heavy processes to atom-economic, green catalytic cycles.

The Paal-Knorr Condensation (Mechanistic Deep Dive)

The Paal-Knorr reaction remains the most versatile route, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.

  • Mechanism: The reaction proceeds via the nucleophilic attack of the amine on a carbonyl carbon, forming a hemiaminal intermediate.[2][3] This is followed by cyclization to a 2,5-dihydroxypyrrolidine and subsequent double dehydration to aromatize the system.

  • Critical Control Points: Steric hindrance at the amine or the dicarbonyl termini can significantly retard the rate-determining cyclization step.

The Clauson-Kaas Reaction

Utilizing 2,5-dimethoxytetrahydrofuran as a masked 1,4-dicarbonyl equivalent, this method is preferred for sensitive amines.

  • Modern Adaptation: Recent protocols utilize Scandium(III) triflate [Sc(OTf)3] or Magnesium iodide (MgI2) as Lewis acid catalysts in water or green solvents, avoiding the traditional reflux in glacial acetic acid.

Experimental Protocol: Green Microwave-Assisted Synthesis

Objective: Synthesis of N-aryl pyrroles using a solvent-free, catalyst-free approach or mild acidic catalysis.

Protocol Parameters:

  • Reagents: 2,5-Hexanedione (1.0 equiv), Substituted Aniline (1.0 equiv), Citric Acid (5 mol% - optional).

  • Conditions: Microwave Irradiation (300W), 80°C.

  • Time: 5–10 minutes.

Step-by-Step Workflow:

  • Preparation: In a Pyrex microwave vial, mix 5 mmol of 2,5-hexanedione and 5 mmol of the target aniline.

  • Catalysis: Add 5 mol% citric acid for electron-deficient amines; electron-rich amines may react without catalyst.

  • Irradiation: Seal the vial and irradiate at 300W, maintaining a temperature ceiling of 80°C to prevent polymerization.

  • Work-up: Cool to room temperature. The product often precipitates. Wash with water (to remove citric acid) and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR (characteristic pyrrole protons at 
    
    
    
    6.0–7.0 ppm).

Visualization of Synthetic Pathways[2]

The following diagram illustrates the mechanistic flow of both Paal-Knorr and Clauson-Kaas syntheses, highlighting the convergence points.

PyrroleSynthesis cluster_inputs Precursors Dicarbonyl 1,4-Dicarbonyl (Paal-Knorr) Intermediate Hemiaminal / Enamine Intermediate Dicarbonyl->Intermediate Acid Cat. (Citric Acid/Sc(OTf)3) DimethoxyTHF 2,5-Dimethoxy-THF (Clauson-Kaas) DimethoxyTHF->Intermediate Hydrolysis (H2O/AcOH) Amine Primary Amine (R-NH2) Amine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration / Aromatization Cyclization->Dehydration -H2O Product N-Substituted Pyrrole Dehydration->Product

Caption: Convergent mechanistic pathways for N-substituted pyrrole synthesis via Paal-Knorr and Clauson-Kaas methodologies.

Pharmacological Landscapes & SAR

The biological activity of N-substituted pyrroles is heavily modulated by the electronic and steric nature of the N-substituent.

Anticancer Activity

N-substituted pyrroles function as potent inhibitors of Tyrosine Kinases (VEGFR, PDGFR) and Tubulin Polymerization .

  • Mechanism: The pyrrole ring mimics the ATP purine scaffold, allowing it to dock into the ATP-binding pocket of kinases.

  • SAR Insight: N-Aryl substitutions with electron-withdrawing groups (e.g., -F, -CF3) often enhance metabolic stability and binding affinity via halogen bonding.

Antimicrobial Activity

Derivatives have shown efficacy against Mycobacterium tuberculosis (targeting InhA) and MRSA.

  • SAR Insight: Long-chain N-alkyl or N-benzyl groups increase lipophilicity, facilitating penetration of the mycobacterial cell wall.

Quantitative Bioactivity Data
Compound ClassN-SubstituentTarget / Cell LineActivity MetricRef
Alkynylated Pyrrole N-(Prop-2-ynyl)A549 (Lung Ca)

: 3.49 µM
[1]
Pyrrole-Indole Hybrid N-(4-Chlorophenyl)T47D (Breast Ca)

: 2.4 µM
[1]
Sunitinib Analog N-(2-Diethylaminoethyl)VEGFR-2 (Kinase)

: < 10 nM
[2]
Pyrrole-Pyrimidine N-BenzylM. tuberculosisMIC: 0.78 µg/mL[3]

Strategic SAR Visualization

The following diagram maps the Structure-Activity Relationship logic for optimizing N-substituted pyrroles.

SAR_Logic cluster_N_Sub N1-Substitution Effects cluster_Outcome Therapeutic Outcome Core N-Substituted Pyrrole Core Lipophilicity Lipophilicity (LogP) (Cell Permeability) Core->Lipophilicity Alkyl Chains Stability Metabolic Stability (CYP450 Resistance) Core->Stability Aryl/EWG Groups Binding Target Binding (Steric/Electronic) Core->Binding H-Bond Acceptors Antibacterial Antibacterial (Cell Wall Penetration) Lipophilicity->Antibacterial High LogP required for Mycobacteria Anticancer Anticancer (Kinase Inhibition) Stability->Anticancer Halogenation (F, Cl) Binding->Anticancer ATP Mimicry

Caption: Logic flow for optimizing N-substituted pyrroles based on desired therapeutic endpoints (Anticancer vs. Antibacterial).

References

  • BenchChem. (2025).[4] Comparative study of the biological activity of different substituted pyrroles. Retrieved from

  • National Institutes of Health (NIH). (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives. Chem Biodivers. Retrieved from

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals.[1][5][6][7][8] Retrieved from

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein J. Org. Chem. Retrieved from

  • Organic Chemistry Portal. (2024). Paal-Knorr Pyrrole Synthesis. Retrieved from

Sources

Foundational

The Biological Versatility of N-Alkyl-1H-Pyrrole Compounds: A Technical Guide for Researchers

An In-depth Exploration of Antimicrobial, Antifungal, Anticancer, and Anti-inflammatory Activities The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Antimicrobial, Antifungal, Anticancer, and Anti-inflammatory Activities

The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the diverse array of pyrrole derivatives, N-alkyl-1H-pyrroles have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of N-alkyl-1H-pyrrole compounds, with a special focus on 1-ethyl-1H-pyrrole derivatives where data is available. We will delve into their antimicrobial, antifungal, anticancer, and anti-inflammatory properties, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile class of molecules.

The Pyrrole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle of pyrrole is a recurring motif in a vast number of biologically active molecules. Its unique electronic properties and ability to participate in various chemical interactions make it a "privileged scaffold" in drug design. The nitrogen atom of the pyrrole ring can be readily substituted, allowing for the facile generation of diverse libraries of compounds with tailored pharmacological profiles. N-alkylation, in particular, offers a straightforward strategy to modulate the lipophilicity, steric bulk, and ultimately, the biological activity of the parent pyrrole.

Antimicrobial and Antifungal Activities of N-Alkyl-1H-Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. N-alkyl-1H-pyrrole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of N-substituted pyrroles. For instance, a series of N-arylpyrrole derivatives, which can be considered structurally related to N-alkyl-pyrroles, exhibited significant activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and methicillin-resistant Staphylococcus aureus (MRSA)[1]. One study reported that aminoguanidine derivatives of N-arylpyrroles outperformed the standard antibiotic levofloxacin against MRSA, with Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL[1]. Another study on pyrrole-2-carboxamide derivatives showed MIC values between 1.05 and 12.01 μg/mL against both Gram-positive and Gram-negative bacteria[2].

While specific data for 1-ethyl-1H-pyrrole derivatives is limited, the broader class of N-alkylated pyrroles shows considerable promise. The general structure-activity relationship (SAR) suggests that the nature of the N-substituent plays a crucial role in determining the antibacterial potency and spectrum.

Table 1: Representative Antibacterial Activity of N-Substituted Pyrrole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
N-Arylpyrrole aminoguanidinesMRSA4[1]
N-Arylpyrrole aminoguanidinesE. coli4[1]
N-Arylpyrrole aminoguanidinesK. pneumoniae8[1]
N-Arylpyrrole aminoguanidinesA. baumannii8[1]
Pyrrole-2-carboxamidesGram-positive & Gram-negative bacteria1.05 - 12.01[2]
Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. Research into the antifungal properties of pyrrole derivatives has yielded encouraging results. One study specifically investigating 1-ethyl-1H-pyrrole derivatives, namely (E)-1-(1-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one and its analogues, demonstrated excellent inhibitory activity against Rhizoctonia solani, with EC50 values ranging from 0.0107 to 0.0134 mg/mL[3]. Other pyrrole derivatives have also shown potent antifungal activity against a variety of fungal species, including Aspergillus niger and Candida albicans[4][5]. The mechanism of antifungal action for some pyrrole derivatives is believed to involve the inhibition of key enzymes in the fungal cell wall or membrane biosynthesis pathways[6].

Table 2: Representative Antifungal Activity of N-Substituted Pyrrole Derivatives

CompoundFungal SpeciesEC50 (mg/mL)Reference
(E)-1-(1-ethyl-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one derivativesRhizoctonia solani0.0107 - 0.0134[3]
Pyrrole-triazole derivativeAspergillus niger- (Highly active at 100 µg/mL)[5]
Pyrrole-oxadiazole derivativeCandida albicans- (Highly active at 100 µg/mL)[5]

Anticancer Activity of N-Alkyl-1H-Pyrrole Derivatives

The development of novel anticancer agents remains a cornerstone of modern medicinal chemistry. N-alkyl-1H-pyrrole derivatives have emerged as a promising scaffold for the design of potent and selective anticancer drugs, with several mechanisms of action being explored.

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research points towards the ability of pyrrole derivatives to act as inhibitors of crucial cellular signaling pathways that are often dysregulated in cancer.

Many pyrrole-based compounds have been designed as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival[7]. For instance, certain pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are important targets in cancer therapy[8]. The inhibition of these receptor tyrosine kinases can block downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell survival and proliferation. Some newly synthesized pyrrole derivatives have demonstrated the ability to modulate this pathway. Mechanistic studies have shown that these compounds can reduce the phosphorylation of key downstream effectors of mTORC1, such as p70S6K and 4E-BP1, leading to cell cycle arrest and the inhibition of cancer cell migration[9].

PI3K_Akt_mTOR_Pathway cluster_pip GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Pyrrole N-Alkyl-Pyrrole Derivative Pyrrole->PI3K Inhibits Pyrrole->mTORC1 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by N-alkyl-pyrrole derivatives.

Microtubules are dynamic cytoskeletal polymers that play a crucial role in cell division, making them an attractive target for anticancer drugs. Some pyrrole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[7]. These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics.

Cytotoxicity Data

The anticancer potential of N-alkyl-1H-pyrrole derivatives has been demonstrated through in vitro cytotoxicity assays against various cancer cell lines.

Table 3: Representative Anticancer Activity of N-Substituted Pyrrole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesHCT-116 (Colon)3[10]
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesMCF-7 (Breast)5[10]
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesHeLa (Cervical)7[10]
Fused 1H-pyrrole derivativesHCT-116 (Colon)0.009[11]
Fused 1H-pyrrole derivativesHep3B (Liver)0.049[11]
Fused 1H-pyrrole derivativesMCF-7 (Breast)0.043[11]
Alkynylated pyrrole derivativesU251 (Glioblastoma)2.29[12]
Alkynylated pyrrole derivativesA549 (Lung)3.49[12]
Pyrrole hydrazonesSH-4 (Melanoma)44.63[13]

Anti-inflammatory Activity of N-Alkyl-1H-Pyrrole Derivatives

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and many of these drugs contain a pyrrole scaffold.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several N-pyrrolylcarboxylic acids have been reported as potent and selective COX-2 inhibitors[5][14].

In Vitro and In Vivo Efficacy

The anti-inflammatory potential of pyrrole derivatives has been evaluated in both in vitro and in vivo models. In vitro assays typically measure the inhibition of COX-1 and COX-2 enzymes. For example, certain pyrrole derivatives have shown potent in vitro anti-inflammatory activity by suppressing COX-2 activity with IC50 values in the nanomolar range[15]. In vivo studies, such as the carrageenan-induced rat paw edema model, have also demonstrated the anti-inflammatory effects of these compounds[16].

Table 4: Representative Anti-inflammatory Activity of N-Substituted Pyrrole Derivatives

Compound ClassAssayIC50 (µM)Reference
Pyrrole derivativesCOX-2 Inhibition0.04[15]
Pyrazole sulphonamide derivativesCOX-2 Inhibition0.01[15]
N-pyrrolylcarboxylic acidsCOX-2 InhibitionPotent inhibitors[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of N-alkyl-1H-pyrrole compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow prep_compound Prepare Serial Dilutions of Test Compound inoculate_plate Inoculate 96-well Plate with Compound and Inoculum prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results and Determine MIC incubate->read_results MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50

Figure 3: Workflow for the MTT Cell Viability Assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Objective: To determine the IC50 value of a compound for COX-2 inhibition.

COX2_Inhibition_Workflow prepare_reagents Prepare Assay Buffer, Enzyme, and Substrate add_inhibitor Add Test Compound (Inhibitor) to Wells prepare_reagents->add_inhibitor add_enzyme Add COX-2 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction measure_product Measure Product Formation (e.g., PGE2) initiate_reaction->measure_product calculate_inhibition Calculate Percent Inhibition and IC50 measure_product->calculate_inhibition

Figure 4: Workflow for the In Vitro COX-2 Inhibition Assay.

Materials:

  • 96-well plates

  • Purified human recombinant COX-2 enzyme

  • COX assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound

  • Detection reagents (e.g., for a fluorometric or colorimetric assay) [15][22][23][24][25]* Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the assay kit's instructions. Dissolve the test compound in a suitable solvent and prepare serial dilutions.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

    • Add the different concentrations of the test compound or a vehicle control.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement:

    • Measure the formation of the product (e.g., prostaglandin G2 or PGE2) over time using a plate reader. The detection method will depend on the specific assay kit being used (e.g., fluorescence or absorbance).

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

N-alkyl-1H-pyrrole compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, antifungal, anticancer, and anti-inflammatory activities warrant further investigation. While data specifically on 1-ethyl-1H-pyrrole derivatives are still emerging, the broader class of N-alkylated pyrroles provides a strong foundation for future research.

Future efforts should focus on:

  • Systematic SAR studies: A more comprehensive understanding of the structure-activity relationships, particularly the influence of the N-alkyl chain length and branching, is needed to optimize the potency and selectivity of these compounds.

  • Mechanism of action studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development.

  • In vivo efficacy and safety profiling: Promising lead compounds identified in vitro should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Exploration of novel therapeutic applications: The diverse biological activities of N-alkyl-1H-pyrroles suggest that their therapeutic potential may extend beyond the areas covered in this guide.

By continuing to explore the rich chemistry and biology of the N-alkyl-1H-pyrrole scaffold, the scientific community can unlock its full potential in the quest for new and effective medicines.

References

[26]BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. [27]Bio-protocol. (n.d.). 3.3. In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link] [15]BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. [17]BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". [11]Taylor & Francis Online. (2022, July 8). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[17][26]iazepine derivatives as potent EGFR/CDK2 inhibitors. [18]Journal of Medical Pharmaceutical and Allied Sciences. (2023, February 15). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. [3]Wiley Online Library. (2024, February 20). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. [28]ACS Publications. (2014, July 15). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. [19]Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [12]Wiley Online Library. (2024, January 15). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. [29]ACS Publications. (n.d.). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. [20]NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [21]YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [1]PMC. (2025, July 8). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... [30]Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [2]MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [22]Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [23]Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. [31]ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of some new pyrrole derivatives. [4]ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [6]PMC. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [32]ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... [33]SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [10]MDPI. (2018, May 16). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. [34]ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively.... [35]ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... [24]BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [25]Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. [36]PubMed. (2010, March 15). Anticancer activities of alkylating pyrrole-imidazole polyamides with specific sequence recognition. [13]PMC. (2024, November 21). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. [5]SciSpace by Typeset. (n.d.). Synthesis and antimicrobial activity of some new pyrrole derivatives. [37]ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a | Download Scientific Diagram. [7]PubMed. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [9]PubMed. (n.d.). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. [38]RSC Publishing. (n.d.). One-pot synthesis of substituted pyrroles with N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide. [8]PubMed. (2020, June 15). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [39]International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. [40]MDPI. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PubMed. (2004, November 15). N-substituted pyrrole derivatives as novel human immunodeficiency virus type 1 entry inhibitors that interfere with the gp41 six-helix bundle formation and block virus fusion. [41]ACS Publications. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. [14]PMC. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [16]JMPAS. (n.d.). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives.

Sources

Exploratory

solubility and stability of (1-ethyl-1H-pyrrol-2-yl)methylamine in different solvents

Executive Summary (1-Ethyl-1H-pyrrol-2-yl)methylamine (CAS: 74402-54-3) is a specialized heterocyclic building block used in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Ethyl-1H-pyrrol-2-yl)methylamine (CAS: 74402-54-3) is a specialized heterocyclic building block used in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD) and the development of dopamine receptor modulators.[1]

As an electron-rich pyrrole derivative, this compound presents distinct stability challenges—specifically susceptibility to oxidative polymerization and acid-catalyzed decomposition . While the primary amine functionality dictates its solubility profile, the N-ethylpyrrole core governs its stability. This guide provides a validated physicochemical profile and strict handling protocols to maintain compound integrity.

Physicochemical Profile

PropertyValue / DescriptionContext
IUPAC Name 1-(1-ethyl-1H-pyrrol-2-yl)methanamine
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Physical State Colorless to yellow oil (Free Base)Darkens rapidly upon air exposure.
pKa (Conjugate Acid) ~8.9 – 9.5 (Estimated)Basic primary amine; protonates in physiological pH.
LogP ~1.1 – 1.5 (Predicted)Moderately lipophilic due to the N-ethyl group.
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 1 (Pyrrole N is non-basic)Pyrrole lone pair is part of the aromatic sextet.

Solubility Profile

The solubility of (1-ethyl-1H-pyrrol-2-yl)methylamine is heavily dependent on its protonation state (Free Base vs. Salt) and the polarity of the solvent.

Solvent Compatibility Table
SolventSolubility (Free Base)Solubility (HCl Salt)Stability RiskRecommendation
Water (pH 7) Low / Sparingly SolubleHigh (>50 mM)High Unstable in water over time; prepare fresh.
DMSO High (>100 mM)High (>100 mM)LowPreferred for stock solutions (store frozen).
Ethanol/Methanol High High ModerateGood for transfers; avoid long-term storage (nucleophilic solvent).
Dichloromethane High Low / InsolubleLowExcellent for extraction/purification of free base.
Diethyl Ether ModerateInsolubleHigh (Peroxides)Avoid unless peroxide-free; used to precipitate salts.
Hexane ModerateInsolubleLowUseful for washing away non-polar impurities.
Aqueous Solubility & pH Dependence
  • Acidic pH (pH < 7): The primary amine is protonated (

    
    ), rendering the molecule highly water-soluble.
    
    • Critical Note: While soluble, acidic conditions can trigger acid-catalyzed polymerization of the electron-rich pyrrole ring (formation of "pyrrole red" polymers). Avoid storing in strong acid (pH < 2) for extended periods.

  • Basic/Neutral pH (pH > 9): The molecule exists as a free base. The lipophilic N-ethyl pyrrole moiety dominates, significantly reducing aqueous solubility. The free base will phase-separate as an oil.

Stability and Degradation Mechanisms

The pyrrole ring is the structural weak point. The N-ethyl group provides slight steric protection compared to N-H pyrroles, but the ring remains electron-rich and prone to electrophilic attack and oxidation.

Degradation Pathways
  • Oxidative Polymerization (Air/Light):

    • Mechanism: Radical formation at the

      
      -positions of the pyrrole ring, leading to chain growth and formation of dark, insoluble polypyrrole-like aggregates.
      
    • Indicator: Color change from colorless

      
       yellow 
      
      
      
      brown
      
      
      black.
  • Acid-Catalyzed Decomposition:

    • Mechanism: Protonation of the pyrrole ring carbons (breaking aromaticity) followed by nucleophilic attack by another pyrrole unit.

    • Risk: High in acidic aqueous buffers if not frozen.

Pathway Visualization (DOT Diagram)

G Compound (1-Ethyl-1H-pyrrol-2-yl)methylamine (Active Reagent) Protonated Protonated Species (Water Soluble) Compound->Protonated pH < 8.0 (Reversible) Oxidized Oxidized Adducts (Yellow/Brown Oil) Compound->Oxidized O2 / UV Light (Radical Mechanism) Protonated->Compound pH > 10.0 Polymer Insoluble Polymer (Dark Precipitate) Protonated->Polymer Strong Acid (pH < 2) Acid-Catalyzed Polymerization Oxidized->Polymer Chain Propagation

Figure 1: Stability landscape showing the reversible protonation pathway versus irreversible oxidative and acid-catalyzed degradation routes.

Experimental Protocols

Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stable stock for biological assays or chemical synthesis.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or alcohols for long-term storage.

  • Procedure:

    • Weigh the compound (if solid HCl salt) or volumetric transfer (if Free Base oil) into a tared amber glass vial.

    • Add calculated volume of anhydrous DMSO to reach 10 mM concentration.

    • Optional: Purge the headspace with Argon or Nitrogen gas for 10 seconds.

    • Seal tightly with a PTFE-lined cap.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: ~6 months (under Argon).

    • Thaw: Thaw completely at room temperature and vortex before use. Avoid repeated freeze-thaw cycles (aliquot if necessary).

Solubility Testing Protocol (Visual)

Objective: Determine solubility limit in a specific assay buffer.

  • Prepare a 100 mM stock in DMSO.

  • Aliquot 980 µL of the target buffer (e.g., PBS pH 7.4) into a clear glass HPLC vial.

  • Titrate the DMSO stock into the buffer in 2 µL increments (0.2% v/v).

  • Vortex for 30 seconds after each addition.

  • Observation:

    • Clear: Soluble.

    • Cloudy/Oiling out: Solubility limit reached (Precipitation of Free Base).

  • Note: At pH 7.4, the compound may be partially protonated and soluble, but at higher concentrations (>1 mM), the equilibrium may shift, causing precipitation.

Handling "Oiling Out" in Synthesis

If the free base oils out during aqueous workup:

  • Do not heat to dissolve (accelerates polymerization).

  • Add a co-solvent (Methanol or Acetonitrile) to homogenize.

  • Alternatively, acidify carefully with 1M HCl to pH 3-4 to fully protonate and dissolve the amine, then wash with an organic solvent (DCM) to remove non-basic impurities, and finally basify/extract.

References

  • ChemicalBook. (2025). (1-Methyl-1H-pyrrol-2-yl)methylamine Properties and Supplier Data. Retrieved from .

  • CATO Research Chemicals. (2025). Reference Standard: (1-Ethyl-1h-pyrrol-2-yl)methanamine (CAS 74402-54-3).[1] Retrieved from .

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Aminomethyl)-1-ethylpyrrolidine (Structural Analog). Retrieved from .

  • PubChem. (2025).[2] Compound Summary: 1-(1-Methyl-1H-pyrrol-2-yl)methanamine.[3] National Library of Medicine. Retrieved from .

  • Vaia. (2025). Aromaticity and Acidity of Pyrrole Derivatives. Retrieved from .

Sources

Foundational

Unlocking the Therapeutic Potential of Novel Pyrrole Compounds: A Technical Guide to Target Identification and Validation

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing molecules that can interact with a wide range of biological targets.[2] From the life-sustaining core of heme and chlorophyll to potent anticancer and antimicrobial agents, the pyrrole motif has consistently demonstrated significant therapeutic potential.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the identification and validation of novel therapeutic targets for new pyrrole-based compounds. We will delve into the established and emerging targets of pyrrole derivatives and provide detailed experimental workflows to empower the discovery of next-generation therapeutics.

I. The Landscape of Pyrrole-Associated Therapeutic Targets

Pyrrole derivatives have shown remarkable diversity in their biological activities, with established efficacy in several key therapeutic areas.[4] Understanding this landscape is the first step in strategically directing drug discovery efforts for novel pyrrole compounds.

Oncology: A Major Frontier for Pyrrole-Based Drugs

The development of anticancer agents represents a significant area of success for pyrrole compounds.[5][6] They have been shown to modulate a variety of targets crucial for cancer cell proliferation, survival, and metastasis.

  • Protein Kinases: A prominent class of targets for pyrrole derivatives are protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.[7] Pyrrole-indolin-2-one scaffolds, for instance, are known to inhibit receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis.[7] Sunitinib, an FDA-approved drug for renal cell carcinoma, features this core structure.[7] Other pyrrole compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora B/Flt3 kinases.[6][8]

  • Microtubule Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain phenylpyrroloquinolinones have demonstrated potent antiproliferative activity by targeting microtubule polymerization, leading to cell cycle arrest and apoptosis.[6]

  • Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Some pyrrole derivatives can modulate the activity of these proteins, promoting programmed cell death in cancer cells.[5][6]

Infectious Diseases: A Renewed Hope Against Microbial Resistance

With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. Pyrrole-containing compounds, both natural and synthetic, have shown significant promise in this area.[9]

  • Bacterial DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are the targets of some novel pyrrole-2-carboxamide derivatives, which have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

  • Dihydrofolate Reductase (DHFR): Pyrrolo[2,3-d]pyrimidines have been identified as potent and selective inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii.[11]

  • Protonophores: Highly halogenated natural products like pyrrolomycins and marinopyrroles are proposed to act as protonophores, disrupting the proton motive force across bacterial membranes, a mechanism that contributes to their broad-spectrum antibacterial activity.[12]

Inflammation and Pain: Targeting the Cyclooxygenase Pathway

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and several pyrrole-containing compounds have been developed as potent inhibitors of cyclooxygenase (COX) enzymes.[13][14]

  • COX-1 and COX-2: Pyrrole derivatives such as tolmetin and ketorolac are non-selective COX inhibitors, while others like etodolac exhibit selectivity for COX-2, the inducible isoform that is upregulated during inflammation.[14] This selectivity can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Neurodegenerative Diseases: A Multifaceted Approach

The complex nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease necessitates multi-target therapeutic strategies. Pyrrole derivatives are emerging as promising candidates due to their ability to modulate several key pathways.[15][16]

  • Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Inhibition of these enzymes can increase the levels of neurotransmitters (dopamine and acetylcholine, respectively) in the brain, offering symptomatic relief. Several novel pyrrole-based compounds have been designed as dual inhibitors of MAO-B and AChE.[16]

  • Antioxidant and Neuroprotective Effects: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many pyrrole-containing compounds exhibit potent antioxidant properties, protecting neuronal cells from oxidative damage.[15][17]

II. Experimental Workflows for Target Identification and Validation

The journey from a novel bioactive pyrrole compound to a validated drug candidate with a known mechanism of action requires a systematic and rigorous experimental approach. This section outlines a comprehensive workflow, from initial target discovery to detailed validation.

Target Deconvolution: Unmasking the Molecular Target of a Phenotypic Hit

Often, novel compounds are first identified through phenotypic screening, where they exhibit a desirable biological effect (e.g., killing cancer cells) without a known molecular target. The process of identifying this target is known as target deconvolution.[1][12]

Affinity-based methods are a cornerstone of target identification and rely on using the small molecule as "bait" to "fish out" its binding partners from a complex biological mixture like a cell lysate.[5][16]

  • Affinity Chromatography: This is a classic and widely used technique.[14][15] The pyrrole compound is first immobilized on a solid support (e.g., agarose beads).[15] This "affinity matrix" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[9][15]

    • Diagram: Affinity Chromatography Workflow

      AffinityChromatography cluster_0 Step 1: Immobilization cluster_1 Step 2: Incubation cluster_2 Step 3: Washing & Elution cluster_3 Step 4: Identification Pyrrole Novel Pyrrole Compound Beads Solid Support (e.g., Agarose Beads) Pyrrole->Beads Covalent Linkage AffinityMatrix Affinity Matrix CellLysate Cell Lysate AffinityMatrix->CellLysate Incubation Washing Wash away non-binders CellLysate->Washing Elution Elute bound proteins Washing->Elution MS Mass Spectrometry Elution->MS Protein Identification

  • Chemoproteomics: This powerful approach provides a systems-level view of small molecule-protein interactions within a complex biological system. [13]In one common chemoproteomics strategy, a competition-based experiment is performed. A broad-spectrum probe that binds to a large family of proteins (e.g., kinases) is used. The ability of the novel pyrrole compound to compete with the probe for binding to specific proteins is then quantified by mass spectrometry. This can reveal the target and off-targets of the compound. [18]

  • Immobilization of the Pyrrole Compound:

    • Synthesize a derivative of the pyrrole compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated agarose beads).

    • Incubate the derivatized compound with the beads according to the manufacturer's protocol to achieve immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the pyrrole compound) to a sufficient density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the pyrrole-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of the free pyrrole compound) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Alternatively, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

  • Protein Identification by Mass Spectrometry:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database.

Target Validation: Confirming the Biological Relevance

Once a putative target has been identified, it is crucial to validate that the interaction between the pyrrole compound and the target is responsible for the observed biological effect. [19]

If the identified target is an enzyme, its inhibition by the novel pyrrole compound can be confirmed using in vitro activity assays.

  • Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. [10]A decrease in ADP production in the presence of the pyrrole compound indicates kinase inhibition. [10]

    • Diagram: Kinase Inhibition Assay Principle

      KinaseAssay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Conversion to ATP Luminescence Luminescence ADP_Glo->Luminescence Light Production Inhibitor Pyrrole Compound Inhibitor->Kinase Inhibition

      Caption: Principle of a luminescent kinase inhibition assay.

  • Cyclooxygenase (COX) Activity Assay: COX activity can be measured using a colorimetric or fluorescent assay that detects the peroxidase component of the enzyme's activity. [20][21]Inhibition of color or fluorescence development indicates COX inhibition. [3][22]

  • Acetylcholinesterase (AChE) Inhibition Assay: The Ellman's method is a widely used colorimetric assay for measuring AChE activity. [23][24]The assay measures the production of thiocholine, which reacts with DTNB to produce a yellow color. [24]

  • Monoamine Oxidase (MAO) Inhibition Assay: MAO activity can be determined using a fluorescence-based assay that measures the production of hydrogen peroxide during the enzymatic reaction. [25]

  • Reagent Preparation:

    • Prepare a stock solution of the novel pyrrole compound in DMSO.

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme, and solutions of human COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate) and a colorimetric or fluorometric probe.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add serial dilutions of the pyrrole compound or a vehicle control (DMSO) to the wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Add the detection probe.

    • Incubate for a specific time (e.g., 5-10 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the pyrrole compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ultimately, the relevance of the target must be confirmed in a cellular and, ideally, an in vivo context. [2]

  • Cell-Based Assays: The effect of the pyrrole compound on the target can be assessed in cells. For example, if the target is a kinase, a Western blot can be used to measure the phosphorylation of its downstream substrates. A reduction in substrate phosphorylation in the presence of the compound would validate its on-target activity.

  • Genetic Approaches: Techniques like siRNA or CRISPR/Cas9 can be used to knock down or knock out the expression of the putative target protein. If the cellular phenotype of target knockdown/knockout mimics the effect of the pyrrole compound, it provides strong evidence for the target's role in the compound's mechanism of action.

  • In Vivo Models: The efficacy of the pyrrole compound can be tested in animal models of the disease of interest (e.g., tumor xenograft models for cancer). [26]Pharmacodynamic studies can be performed to confirm that the compound engages its target in the animal.

III. Data Presentation and Interpretation

Clear and concise presentation of data is essential for interpreting the results of target identification and validation studies.

Table 1: Representative Pyrrole Compounds and Their Therapeutic Targets
Pyrrole Compound ClassExampleTherapeutic Target(s)Disease AreaBioactivity (IC50/MIC)
Pyrrole-indolin-2-onesSunitinibVEGFRs, PDGFRs, c-KITCancerVaries by kinase
PhenylpyrroloquinolinonesCompound 2 (Carta et al.)Microtubule PolymerizationCancerGI50 = 0.1-0.2 nM
Pyrrole-2-carboxamidesENBHEDPCMycobacterium tuberculosisInfectious DiseaseMIC = 0.7 µg/mL
PyrrolopyridinesCompound 3i (Al-Tel et al.)COX-2InflammationIC50 = 0.05 µM
Pyrrole-based hydrazidesvh0 (Vasileva et al.)MAO-B, AChENeurodegenerative DiseaseIC50 (MAO-B) = 0.665 µM

Data compiled from multiple sources for illustrative purposes. [6][7][9][14][16]

IV. Conclusion and Future Directions

The pyrrole scaffold continues to be a rich source of novel therapeutic agents. The systematic approach to target identification and validation outlined in this guide, combining affinity-based methods with robust enzymatic and cellular assays, provides a clear roadmap for researchers in this exciting field. Future advancements in chemoproteomics, computational modeling, and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of pyrrole-based drugs, offering new hope for patients across a wide spectrum of diseases.

V. References

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

  • Rawat P, et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. 2022. Available from: [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Polycyclic Aromatic Compounds. 2022. Available from: [Link]

  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. International Journal of Molecular Sciences. 2015. Available from: [Link]

  • Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. Marine Drugs. 2024. Available from: [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry. 2013.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. 2017. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry. 2019.

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. 2023. Available from: [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica. 2009.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. 2017. Available from: [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology. 2020. Available from: [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology. 2020. Available from: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. 2017.

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. 2023. Available from: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis. 2017. Available from: [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. Bulletin of the Chemical Society of Ethiopia. 2012.

  • An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Current Drug Targets. 2022. Available from: [Link]

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. Molecules. 2022. Available from: [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Archives of Neuroscience. 2023. Available from: [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Archives of Neuroscience. 2023. Available from: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. 2020. Available from: [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Pharmaceuticals. 2024. Available from: [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. 2022. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity. 2022. Available from: [Link]

  • Affinity Chromatography | Principles. Cube Biotech. Available from: [Link]

  • Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. 2014. Available from: [Link]

  • Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology. 2012. Available from: [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available from: [Link]

  • Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Biotegen. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Genome Medicine. 2013. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. 2024. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. 2024.

  • Acetylcholinesterase and monoamine oxidase-B inhibitory activities by ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii. Scientific Reports. 2021. Available from: [Link]

  • How chemoproteomics can enable drug discovery and development. Nature Chemical Biology. 2013. Available from: [Link]

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. 2024. Available from: [Link]

  • Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson's disease. Redox Biology. 2021. Available from: [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available from: [Link]

  • Target Validation in Drug Discovery. Sygnature Discovery. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. 2019.

  • Kinase assays. BMG LABTECH. 2020. Available from: [Link]

Sources

Foundational

Structural Elucidation of Novel Pyrrole-Based Molecules: An Integrated Spectroscopic and Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of a vast numb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of a vast number of natural products, pharmaceuticals, and functional materials.[1][2] The accurate and unambiguous determination of the structure of novel pyrrole-containing molecules is a critical step in their development and application. This guide provides a comprehensive, field-proven framework for the structural elucidation of these heterocyclic compounds. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, integrating mass spectrometry, nuclear magnetic resonance, and X-ray crystallography with computational methods to create a self-validating system for structure determination.

The Modern Elucidation Strategy: An Integrated Workflow

The contemporary approach to structural elucidation is not a linear process but an integrated, synergistic workflow. The initial hypothesis generated from one technique is validated and refined by another. This iterative process, combining the strengths of mass spectrometry (for molecular formula and fragmentation), NMR spectroscopy (for the molecular skeleton and connectivity), and X-ray crystallography (for definitive 3D structure), is the cornerstone of modern chemical analysis. Computational methods serve as a powerful adjunct, aiding in the prediction and verification of spectroscopic data.

Elucidation_Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_validation Structure Hypothesis & Validation cluster_absolute Absolute Confirmation Start Novel Pyrrole Synthesis or Isolation MS High-Resolution MS (e.g., Q-TOF, Orbitrap) Start->MS Determine Mass NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D Map Skeleton MS_Data Molecular Formula & Initial Fragmentation MS->MS_Data Provides Hypothesis Propose Structure(s) MS_Data->Hypothesis Guides NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Refine NMR_Data Connectivity Map & Carbon Skeleton NMR_1D->NMR_Data NMR_2D->NMR_Data NMR_Data->Hypothesis Informs Compare Compare Experimental vs. Calculated Data NMR_Data->Compare Computation DFT Calculations (Predict NMR Shifts) Hypothesis->Computation Validate XRay Single-Crystal X-ray Diffraction Hypothesis->XRay Requires Absolute Proof Computation->Compare Compare->Hypothesis Refine or Confirm Final_Structure Unambiguous 3D Structure & Stereochemistry XRay->Final_Structure Provides

Caption: Integrated workflow for novel pyrrole structure elucidation.

Mass Spectrometry: The First Look at the Molecule

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, through high-resolution instruments, the elemental composition.[1] The fragmentation patterns observed offer the first clues to the molecule's substructures.[1][2]

Causality of Ionization Technique Selection

The choice of ionization method is critical and depends on the analyte's physicochemical properties.[1][3] A misstep here can lead to a lack of meaningful data.

  • Electron Ionization (EI): Best for volatile, thermally stable pyrroles. This "hard" technique generates extensive fragmentation, creating a reproducible fingerprint useful for library matching.[1] It is often paired with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): The workhorse for most novel, often less volatile and polar pyrrole derivatives in drug discovery.[3] As a "soft" technique, it typically yields the protonated molecule [M+H]+ with minimal fragmentation, which is ideal for confirming molecular weight.[1] It is the standard for Liquid Chromatography (LC-MS).

  • Atmospheric Pressure Chemical Ionization (APCI): A suitable alternative to ESI for less polar, more volatile compounds that are not readily ionized by ESI.[3]

Ionization_Choice cluster_properties Key Properties Analyte Novel Pyrrole Derivative Polarity High Polarity? Thermally Labile? Analyte->Polarity Volatility Volatile? Thermally Stable? Analyte->Volatility ESI Use ESI Polarity->ESI Yes APCI Use APCI Polarity->APCI No Volatility->ESI No EI Use EI (GC-MS) Volatility->EI Yes

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of N-alkylated pyrroles

Application Note: Strategic Synthesis of N-Alkylated Pyrroles Subtitle: From Classical Cyclization to Direct Functionalization – A Guide for Medicinal & Materials Chemistry Abstract & Strategic Context N-alkylated pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Alkylated Pyrroles

Subtitle: From Classical Cyclization to Direct Functionalization – A Guide for Medicinal & Materials Chemistry

Abstract & Strategic Context

N-alkylated pyrroles are ubiquitous pharmacophores in blockbuster drugs (e.g., Atorvastatin), precursors for conducting polymers (polypyrroles), and core scaffolds in natural products. However, the synthesis of these moieties presents a dichotomy: one must choose between building the pyrrole ring around the nitrogen (Cyclization) or attaching an alkyl group to an existing pyrrole ring (Direct Alkylation).

This guide provides three field-proven protocols, moving beyond textbook descriptions to address the practical challenges of regioselectivity (N- vs. C-alkylation) and polymerization.

Method Selection Matrix
FeatureMethod A: Clauson-Kaas Method B: Direct N-Alkylation Method C: Iodine-Catalyzed Paal-Knorr
Starting Material Primary Amine + 2,5-DimethoxytetrahydrofuranPyrrole + Alkyl HalidePrimary Amine + 1,4-Diketone
Best For Protecting amines; converting complex amines to pyrroles.Simple alkylation of the pyrrole core; introducing short alkyl chains.Large scale; "Green" synthesis; mild conditions.[1][2]
Key Advantage High functional group tolerance; avoids polymerization of free pyrrole.Uses commercially available pyrrole; atom economical for simple R-groups.Metal-free; Room Temperature (RT); High yields.[3]
Primary Risk Requires acid handling; intermediate stability.C-Alkylation (Regioselectivity issues); Polymerization.Availability of specific 1,4-dicarbonyls.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on substrate availability and sensitivity.

PyrroleSynthesisLogic Start START: Target Molecule Analysis Q1 Is the Pyrrole Ring already formed? Start->Q1 YesRing YES Q1->YesRing NoRing NO Q1->NoRing DirectAlk Protocol B: Direct N-Alkylation (KOH/DMSO or NaH/DMF) YesRing->DirectAlk Risk Critical Control: Prevent C-Alkylation DirectAlk->Risk Q2 Substrate Type? NoRing->Q2 Amine Complex Primary Amine (e.g., Chiral/Fragile) Q2->Amine Diketone 1,4-Dicarbonyl Available Q2->Diketone CK Protocol A: Clauson-Kaas (2,5-dimethoxytetrahydrofuran) Amine->CK PK Protocol C: Paal-Knorr (I2 Catalysis) Diketone->PK

Figure 1: Strategic decision tree for N-alkylated pyrrole synthesis. Select Protocol A for amine functionalization, Protocol B for scaffold modification, and Protocol C for green cyclization.

Detailed Protocols

Protocol A: The Clauson-Kaas Reaction (Standard)

Best for: Converting primary amines (anilines, amino acids) into pyrroles using a "masked" 1,4-dialdehyde.

Mechanism: Acid-catalyzed ring opening of 2,5-dimethoxytetrahydrofuran generates a reactive dicarbonyl intermediate which undergoes double condensation with the amine.

Reagents:

  • Primary Amine (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) OR Sodium Acetate buffer (for acid-sensitive substrates).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise at room temperature.

    • Expert Insight: The solution often turns dark brown/black immediately. This is normal.

  • Reaction: Heat the mixture to reflux (118 °C) for 1–2 hours.

    • Optimization: For acid-sensitive amines, use a mixture of Water/Dioxane (1:1) with NaOAc and heat to 80 °C.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation:

    • Solids: If precipitate forms, filter and wash with water.

    • Oils: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash organic layer with Sat. NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Regioselective Direct N-Alkylation

Best for: Attaching simple alkyl chains to a pre-existing pyrrole ring.

Scientific Integrity Check: Pyrrole is a weak acid (


). The anion is an ambident nucleophile. To favor N-alkylation  (hard nucleophile behavior) over C-alkylation  (soft nucleophile behavior), one must use a base that ensures full deprotonation and a polar aprotic solvent to dissociate the cation-anion pair.

Reagents:

  • Pyrrole (1.0 equiv)

  • Alkyl Halide (1.2 equiv) - Note: Alkyl Iodides/Bromides are preferred.

  • Powdered KOH (4.0 equiv)

  • DMSO (Dimethyl sulfoxide) - Must be dry.

Step-by-Step Methodology:

  • Preparation: Grind KOH pellets into a fine powder immediately before use to maximize surface area.

  • Solvation: Suspend powdered KOH (40 mmol) in dry DMSO (20 mL) under Argon atmosphere. Stir for 10 minutes.

  • Deprotonation: Add Pyrrole (10 mmol) dropwise. Stir at room temperature for 30–45 minutes.

    • Observation: The solution may change color; ensure the system is vented to an inert gas line as mild exotherms can occur.

  • Alkylation: Cool the solution to 0 °C (ice bath) to suppress polymerization. Add the Alkyl Halide (12 mmol) dropwise.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC.

  • Workup: Pour into crushed ice/water. Extract with Diethyl Ether (avoid DCM if possible to prevent emulsion with DMSO residues).

    • Critical Step: Wash the organic layer 3x with water to remove all traces of DMSO.

  • Purification: Distillation (for simple N-alkyl pyrroles) or Column Chromatography.

Protocol C: Iodine-Catalyzed Paal-Knorr (Green Chemistry)

Best for: High-yield synthesis under mild conditions without metal waste.

Reagents:

  • 1,4-Diketone (e.g., Acetonylacetone) (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Molecular Iodine (

    
    ) (5 mol%)[4]
    
  • Solvent: Ethanol or Solvent-free (Neat).

Step-by-Step Methodology:

  • Mixing: In a flask, mix the amine (10 mmol) and 1,4-diketone (10 mmol).

  • Catalysis: Add Molecular Iodine (0.5 mmol, ~127 mg).

  • Reaction: Stir at Room Temperature.

    • Timeline: Reactions are typically fast (10 min to 2 hours).

    • Visual Cue: The reaction often proceeds from a slurry to a clear solution or solidifies if the product is solid.

  • Quenching: Add 5% aqueous Sodium Thiosulfate (

    
    ) to quench the iodine (removes the brown color).
    
  • Isolation: Extract with Ethyl Acetate or filter the precipitate.

Mechanistic Visualization: Clauson-Kaas Pathway

Understanding the hydrolysis step is vital for troubleshooting low yields in the Clauson-Kaas protocol.

ClausonKaasMechanism Start 2,5-Dimethoxy- tetrahydrofuran Inter1 Ring Opening (Hydrolysis) Start->Inter1 + H2O Acid Acid Catalysis (H+) Acid->Inter1 Dialdehyde 1,4-Dicarbonyl Intermediate Inter1->Dialdehyde Cyclization Double Condensation (- 2 H2O) Dialdehyde->Cyclization Amine Primary Amine (R-NH2) Amine->Cyclization Product N-Substituted Pyrrole Cyclization->Product

Figure 2: Mechanistic flow of the Clauson-Kaas reaction. The critical step is the acid-mediated unmasking of the 1,4-dicarbonyl species.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
C-Alkylation (Protocol B) "Soft" reaction conditions; incomplete deprotonation.Switch to KOH/DMSO or NaH/DMF .[5] Avoid weak bases like carbonates. Ensure temperature is kept low during halide addition.
Polymerization (Black Tar) Acid concentration too high; Temperature too high.In Protocol A, use a buffered system (NaOAc/HOAc). In Protocol B, keep the reaction at 0°C initially. Store pyrroles in the dark/cold.
Low Yield (Protocol A) Incomplete hydrolysis of furan precursor.Ensure water is present (if using NaOAc method) or increase reflux time in Acetic Acid.
Emulsions (Protocol B) DMSO/Water mixing.Use Diethyl Ether for extraction. Wash organic layer thoroughly with Brine.

References

  • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran.[6][7][8][9] Acta Chemica Scandinavica, 6, 867–874.

  • Banik, B. K., et al. (2004).[10] Simple synthesis of substituted pyrroles. The Journal of Organic Chemistry, 69(1), 213–216.[10]

  • Singh, D. K., & Kumar, R. (2023).[7][9] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[2][6][7][8] Beilstein Journal of Organic Chemistry, 19, 928–955.[7]

  • Heaney, H., & Ley, S. V. (1973).[5] N-Alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500.[5]

  • Wang, Z., et al. (2004).[2][11] Organic Reactions in Ionic Liquids: A Simple and Highly Regioselective N-Substitution of Pyrrole. Synthesis, 2004(12), 1951-1954.[5]

Sources

Application

Technical Guide: Utilization of (1-ethyl-1H-pyrrol-2-yl)methylamine in Fragment-Based Lead Generation

Executive Summary (1-ethyl-1H-pyrrol-2-yl)methylamine (CAS: 129037-56-1) is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands (specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-ethyl-1H-pyrrol-2-yl)methylamine (CAS: 129037-56-1) is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands (specifically Imidazoline


 receptors), and monoamine oxidase (MAO) tracers. While structurally simple, its electron-rich pyrrole core presents unique challenges in in vitro handling, specifically regarding oxidative instability and polymerization in polar aprotic solvents like DMSO.

This guide provides a standardized workflow for the storage, micro-scale derivatization, and biological profiling of this scaffold. It is designed to prevent common experimental artifacts—such as false-positive cytotoxicity or pan-assay interference (PAINS)—caused by degradation products.

Physiochemical Properties & Stability Profile[1][2]

The pyrrole ring is


-excessive, making it susceptible to electrophilic attack and oxidative degradation. In the presence of light and oxygen, (1-ethyl-1H-pyrrol-2-yl)methylamine can undergo autoxidation, leading to the formation of dark, polymeric tars that interfere with colorimetric and fluorometric assays.
Table 1: Physiochemical Specifications
PropertySpecificationCritical Note
Molecular Weight 124.18 g/mol Fragment-like (Rule of 3 compliant)
LogP (Calc) ~0.9 - 1.2High membrane permeability predicted
pKa (Amine) ~8.5 - 9.0Exists as cation at physiological pH (7.4)
Solubility DMSO, Ethanol, DCMUnstable in acidic aqueous solutions
Appearance Colorless to yellow oilDarkening indicates oxidation
Stability & Storage Protocol (Standard Operating Procedure)

Objective: Prevent oxidative degradation of the pyrrole ring during stock preparation.

  • Solvent Selection: Use anhydrous DMSO (Grade:

    
    99.9%, stored under 
    
    
    
    ). Avoid protic solvents (MeOH/EtOH) for long-term storage as they can facilitate nucleophilic ring opening under acidic conditions.
  • Additives: For stocks stored >24 hours, add 1 mM Ascorbic Acid or 0.1% BHT (Butylated hydroxytoluene) as an antioxidant stabilizer.

  • Atmosphere: Purge vials with Argon gas immediately after use.

  • Storage: Store at -20°C in amber glass vials. Discard if solution turns brown/black.

Application Module A: Micro-Scale Library Synthesis

The primary utility of this amine is as a nucleophilic scaffold to generate diverse libraries (amides, ureas, sulfonamides) for High-Throughput Screening (HTS). The following protocol describes a 96-well plate parallel synthesis workflow.

Protocol: High-Throughput Amide Coupling

Reaction: (1-ethyl-1H-pyrrol-2-yl)methylamine (


) + Carboxylic Acids (

)

Amides (

)

Reagents:

  • Scaffold: 0.2 M stock of (1-ethyl-1H-pyrrol-2-yl)methylamine in DMF.

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (0.4 M in DMF).

  • Acid Library: Diverse carboxylic acids (0.2 M in DMF).

Step-by-Step Workflow:

  • Dispensing: In a 96-well polypropylene deep-well plate, dispense 50 µL of each carboxylic acid (10 µmol).

  • Activation: Add 50 µL of HATU solution (10 µmol) and 50 µL of DIPEA (20 µmol). Shake at 600 rpm for 5 minutes.

  • Scaffold Addition: Add 50 µL of the pyrrole amine stock (10 µmol).

  • Incubation: Seal plate and shake at room temperature for 16 hours.

  • Quenching: Add 20 µL of 10% ethylenediamine in DMF to scavenge unreacted active esters.

  • Work-up (SPE): Transfer reaction mixture to a SCX-2 (Strong Cation Exchange) solid-phase extraction plate.

    • Wash with MeOH (removes acids/neutrals).

    • Elute product with 2M

      
       in MeOH.
      
  • Evaporation: Dry under vacuum (Genevac) to yield purified amides for screening.

Application Module B: In Vitro Cytotoxicity Profiling

Before advancing derivatives, the scaffold and its analogs must be profiled for non-specific cytotoxicity. Pyrrole metabolites can sometimes be toxic; therefore, distinguishing specific target engagement from general cell death is vital.

Protocol: MTT Cell Viability Assay

Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic activation).

  • Seeding: Plate cells at 5,000 cells/well in 96-well tissue culture plates. Incubate 24h.

  • Dosing: Prepare serial dilutions of the test compounds (0.1 µM to 100 µM) in culture media (Final DMSO < 0.5%).

    • Control: Include the parent amine (1-ethyl-1H-pyrrol-2-yl)methylamine to benchmark scaffold toxicity.

  • Exposure: Incubate cells with compounds for 48 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
    .
    
    • Pass Criteria:

      
       (for non-oncology targets).
      
    • Fail Criteria: Steep dose-response curve indicating membrane lysis (detergent effect).

Mechanistic Visualization

Diagram 1: Scaffold Utilization & Degradation Risks

This diagram illustrates the dual pathways: the productive synthesis of bioactive ligands (Green) versus the oxidative degradation pathways (Red) that researchers must mitigate.

PyrroleWorkflow cluster_Productive Productive Pathway (Library Gen) cluster_Degradation Degradation Pathway (Risk) Scaffold (1-ethyl-1H-pyrrol-2-yl) methylamine Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling Derivatization Oxidation Oxidation (O2/Light) Scaffold->Oxidation Improper Storage Library Bioactive Library (Kinase/GPCR Ligands) Coupling->Library Screening Polymer Dark Polymers (Assay Interference) Oxidation->Polymer Aggregation

Caption: Figure 1.[1] The critical bifurcation in handling electron-rich pyrrole scaffolds. Proper storage (argon/dark) favors the green synthetic pathway, while exposure leads to red degradation pathways.

Data Analysis & Interpretation

When analyzing screening data derived from this scaffold, use the following logic to triage hits:

ObservationProbable CauseAction
High Potency + Dark Media Oxidative polymerization of the pyrrole ring.Reject. The polymer is likely sequestering the protein target (non-specific).
Steep Hill Slope (>2.0) Compound aggregation or micelle formation.Add 0.01% Triton X-100 to assay buffer and re-test.
Activity in Redox Assays Pyrrole acting as a redox cycler.Test in presence of catalase or DTT to confirm mechanism.
Clean Dose Response Valid Ligand Binding.Proceed to Hit-to-Lead optimization.

References

  • Pyrrole-Based Drug Discovery

    • Title: Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine (Imidazoline I1 Ligands).
    • Source: Journal of Medicinal Chemistry / ResearchG
    • URL:[Link]

  • Stability of Heterocycles in DMSO

    • Title: Chemical decomposition of DMSO stock solutions: A case study of 2-aminothiazole (Relevant to electron-rich heterocycles).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • MAO Tracer Synthesis

    • Title: Synthesis and cerebral uptake of 1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone (MAO-A Tracer).[2]

    • Source: PubMed.
    • URL:[Link]

  • General Handling of Amines

    • Title: Methylamine in Chemical Synthesis: Applic
    • Source: Techm
    • URL:[Link]

Sources

Method

Application Notes and Protocols for (1-ethyl-1H-pyrrol-2-yl)methylamine in Cell Culture Studies

Introduction: Unveiling the Potential of a Novel Pyrrole Derivative The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrrole Derivative

The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] (1-ethyl-1H-pyrrol-2-yl)methylamine is a synthetic derivative of this important heterocyclic amine. As a new chemical entity (NCE), its biological activities and potential therapeutic applications are yet to be fully elucidated.[5] The primary amine functional group attached to the pyrrole ring suggests potential for various biological interactions, making it a compound of interest for screening in diverse cell-based assays.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of (1-ethyl-1H-pyrrol-2-yl)methylamine in cell culture studies. The protocols outlined below are designed to be a starting point for characterizing its cytotoxic and cytostatic effects, and to provide a framework for further mechanistic studies.

Safety, Handling, and Storage

Prior to any experimental work, it is crucial to understand the safety and handling requirements for (1-ethyl-1H-pyrrol-2-yl)methylamine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as (1-Methyl-1H-pyrrol-2-yl)methylamine, indicate that it should be handled with care.[6][7][8]

General Precautions:

  • Causes severe skin burns and eye damage.[6][7][8]

  • Harmful if swallowed or inhaled.[6][9]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[6][10]

  • Work in a well-ventilated area or under a chemical fume hood.[6][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as acids and strong oxidizing agents.[6]

Core Application: In Vitro Cytotoxicity Screening

A primary and essential step in the evaluation of any NCE is to determine its cytotoxic potential.[11][12][13] This provides a foundational understanding of the concentration range at which the compound elicits a biological response and informs the design of subsequent, more complex assays.

Mechanism of Action: A Hypothetical Starting Point

Given the prevalence of pyrrole derivatives as kinase inhibitors, a plausible initial hypothesis is that (1-ethyl-1H-pyrrol-2-yl)methylamine may interfere with cellular signaling pathways that are critical for cell survival and proliferation.[14] One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and other diseases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound (1-ethyl-1H-pyrrol-2-yl)methylamine PI3K PI3K Compound->PI3K Inhibition? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of a novel compound involves a series of well-defined steps, from initial compound preparation to data analysis.

Experimental_Workflow A 1. Compound Preparation (Stock Solution in DMSO) C 3. Compound Treatment (Serial Dilutions) A->C B 2. Cell Seeding (e.g., 96-well plate) B->C D 4. Incubation (24, 48, 72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, MTS, or ATP-based) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: Preparation of (1-ethyl-1H-pyrrol-2-yl)methylamine Stock Solution

Materials:

  • (1-ethyl-1H-pyrrol-2-yl)methylamine

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Tare a sterile microcentrifuge tube.

  • Carefully weigh out a small amount (e.g., 5-10 mg) of (1-ethyl-1H-pyrrol-2-yl)methylamine into the tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: It is recommended to perform a solubility test with a small amount of the compound first.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][17][18]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • (1-ethyl-1H-pyrrol-2-yl)methylamine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% glacial acetic acid)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[19] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the (1-ethyl-1H-pyrrol-2-yl)methylamine stock solution in complete medium to achieve the desired final concentrations. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[17]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][19] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18][20]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][17] Gently agitate the plate on a shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Data Presentation: Summarizing Cytotoxicity Data

The results of the cytotoxicity assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Cell LineIncubation Time (hours)IC₅₀ (µM)
Cancer Cell Line 124Experimental Value
48Experimental Value
72Experimental Value
Cancer Cell Line 224Experimental Value
48Experimental Value
72Experimental Value
Non-cancerous Cell Line24Experimental Value
48Experimental Value
72Experimental Value

Future Directions and Advanced Protocols

A promising IC₅₀ value in a cancer cell line with lower toxicity in a non-cancerous cell line would warrant further investigation.

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

  • Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression can provide insights into its mechanism of action.

  • Western Blotting: To validate the hypothetical mechanism of action, the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway can be analyzed by Western blotting.

  • Kinase Profiling: A broader kinase profiling assay can be employed to identify specific kinase targets of (1-ethyl-1H-pyrrol-2-yl)methylamine.

Conclusion

(1-ethyl-1H-pyrrol-2-yl)methylamine, as a novel pyrrole derivative, represents an intriguing candidate for cell culture-based screening. The protocols and guidelines presented here provide a robust framework for initiating the characterization of its biological effects. By systematically evaluating its cytotoxicity and exploring its mechanism of action, researchers can begin to unlock the potential of this and other new chemical entities in the exciting field of drug discovery.

References

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved February 17, 2026, from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). MDPI. Retrieved February 17, 2026, from [Link]

  • New Chemical Entity and Valuation of the Development. (n.d.). Open Access Journals - Research and Reviews. Retrieved February 17, 2026, from [Link]

  • Drug Development Based on New Chemical Entities. (n.d.). Prime Scholars. Retrieved February 17, 2026, from [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2005, November 8). PubMed. Retrieved February 17, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Airgas. Retrieved February 17, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 17, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological activity of a novel methylamine-bridged enkephalin analogue (MABE): a new route to cyclic peptides and peptidomimetics. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • (1-methyl-1H-pyrrol-2-yl)methanamine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2026, January 9). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010, January 1). PubMed. Retrieved February 17, 2026, from [Link]

  • 2-Aminomethyl-1-ethylpyrrolidine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. (2024, January 2). PubMed. Retrieved February 17, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). MDPI. Retrieved February 17, 2026, from [Link]

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2018, September 5). PubMed. Retrieved February 17, 2026, from [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. (2022, February 21). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis and structural characterization of 1,2-bis((1 H-pyrrol-2-yl)methylene)hydrazine and its Cu(II) complex. (2025, August 8). ResearchGate. Retrieved February 17, 2026, from [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. (n.d.). Scientific & Academic Publishing. Retrieved February 17, 2026, from [Link]

  • Ethylamine, N-methyl. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

  • Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). IUPAC-NIST Solubility Data Series. Retrieved February 17, 2026, from [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. (2025, December 15). ACP. Retrieved February 17, 2026, from [Link]

  • (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Bioactivity Assessment of Novel Pyrrole Derivatives

Introduction: The Pyrrole Scaffold as a Cornerstone in Modern Drug Discovery The pyrrole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility allow it to serve as the core of numerous natural products, bioactive compounds, and FDA-approved pharmaceuticals.[1][2][3][4] From the cholesterol-lowering agent atorvastatin to the anti-cancer drug sunitinib, the pyrrole motif is integral to molecules that modulate a vast array of biological processes.[2][5]

Pyrrole derivatives have demonstrated a remarkable breadth of bioactivity, including potent anticancer, anti-inflammatory, and antimicrobial effects.[4][6][7][8] Their mechanisms of action are diverse, often involving the targeted inhibition of key enzymes and signaling pathways that are dysregulated in human diseases. For instance, in oncology, many pyrrole-based compounds function as kinase inhibitors, targeting receptors like VEGFR and PDGFR to stifle tumor angiogenesis, or as agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][9][10][11]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the bioactivity of novel pyrrole derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for assessing anticancer, anti-inflammatory, and antimicrobial efficacy.

Section 1: Anticancer Activity Evaluation

The development of novel anticancer agents is a critical endeavor, and pyrrole derivatives have shown significant promise.[6] Their therapeutic potential often stems from their ability to selectively target pathways essential for tumor growth and survival.

Scientific Rationale: Targeting the Engines of Cancer

Many pyrrole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that are often overactive in malignant cells and drive uncontrolled proliferation and angiogenesis.[9] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), whose inhibition can choke off a tumor's blood supply.[9][10] Another major strategy involves the disruption of microtubule polymerization, which is essential for cell division, leading to cell cycle arrest and programmed cell death (apoptosis).[11] The ultimate goal of these interventions is to induce apoptosis, a clean and controlled form of cell suicide.

Core Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The first step in evaluating a potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[12][13][14] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[14]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed Cancer Cells in 96-well plate (5,000-10,000 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Pyrrole Derivatives (serial dilutions) + Controls incubate1->treat incubate2 4. Incubate 24-72h (37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate 4h (37°C, 5% CO₂) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: In a 96-well flat-bottom plate, seed 100 µL of a cancer cell suspension at a density of 5,000-10,000 cells per well. Include wells for controls (untreated cells and a blank with medium only). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[1]

  • Compound Treatment: Prepare a series of dilutions of the pyrrole derivative in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add fresh medium to the untreated control wells. Incubate for a period determined by the compound's expected mechanism (typically 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[12] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[14] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12] Use a reference wavelength of >650 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

CompoundCancer Cell LineAssayIC₅₀ (µM)
Derivative A A549 (Lung)MTT9.5
Derivative B MCF-7 (Breast)MTT2.3
Derivative C LoVo (Colon)MTT15.1
Sunitinib (Control) A549 (Lung)MTT5.8
Mechanistic Deep Dive: Apoptosis Induction via Caspase Activation

A low IC₅₀ value is promising, but understanding how the compound kills cells is crucial. A primary mechanism for targeted anticancer drugs is the induction of apoptosis. This process is executed by a family of proteases called caspases.[15] Apoptotic signals converge to activate initiator caspases (like caspase-9), which in turn cleave and activate executioner caspases (like caspase-3 and -7).[16] These executioners then dismantle the cell by cleaving hundreds of cellular proteins.[15]

Apoptosis_Pathway Pyrrole Pyrrole Derivative (Stress Signal) Mito Mitochondria Pyrrole->Mito induces CytC Cytochrome c (released) Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds Apoptosome Apoptosome (Cyt c + Apaf-1 + Pro-Caspase-9) CytC->Apoptosome ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 recruits Apaf1->Apoptosome ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 cleaves & activates Casp37 Active Caspase-3/7 (Executioners) ProCasp37->Casp37 Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

This protocol uses a specific substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent molecule.

  • Cell Seeding and Treatment: Seed cells in a 96-well, black, clear-bottom plate and treat with the pyrrole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include untreated (negative) and staurosporine-treated (positive) controls.

  • Reagent Preparation: Prepare the caspase-3/7 assay buffer and substrate according to the manufacturer's instructions (e.g., a DEVD-Rhodamine 110 substrate).

  • Lysis and Substrate Addition: Remove the culture medium. Add 100 µL of the prepared caspase assay reagent (containing lysis buffer and substrate) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for Rhodamine 110).

  • Data Analysis: Subtract the background fluorescence (from blank wells) and normalize the fluorescence of treated samples to the untreated control. Express results as fold-change in caspase activity.

Section 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is a driver of many diseases, and pyrrole derivatives have been identified as potent anti-inflammatory agents.[8][17][18][19]

Scientific Rationale: Quelling the Inflammatory Cascade

Inflammation is a complex biological response often mediated by the Nuclear Factor kappa B (NF-κB) signaling pathway.[20][21] When activated by pro-inflammatory stimuli, NF-κB moves to the nucleus and triggers the expression of inflammatory genes, including cyclooxygenase-2 (COX-2).[22] COX-2 is an enzyme responsible for producing prostaglandins, which are key mediators of pain and inflammation.[23] Many pyrrole derivatives exert their anti-inflammatory effects by directly inhibiting COX-2 or by suppressing the upstream NF-κB pathway.[17][24]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome targeted for degradation Cytoplasm Cytoplasm NFkB_active Active NF-κB DNA DNA (κB sites) NFkB_active->DNA binds to cluster_nucleus cluster_nucleus NFkB_active->cluster_nucleus translocates Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNFα) DNA->Genes induces transcription Pyrrole Pyrrole Derivative Pyrrole->IKK inhibits IkB_NFkB->NFkB_active releases

Caption: Overview of the canonical NF-κB signaling pathway.

Core Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2. It is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX-2 from its substrate, arachidonic acid.[23][25]

This protocol is adapted from commercially available kits.[23][25][26][27]

  • Reagent Preparation: Reconstitute the human recombinant COX-2 enzyme, COX probe, and cofactor according to the kit's instructions. Prepare the arachidonic acid substrate solution. Keep all enzyme components on ice.

  • Plate Setup: In a 96-well, white, opaque plate, set up the following wells:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 2 µL of a known COX-2 inhibitor (e.g., Celecoxib) + 8 µL of Assay Buffer.

    • Test Compound: 10 µL of the pyrrole derivative at various concentrations.

  • Enzyme Addition: Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this Master Mix to each well. Then, add 10 µL of the reconstituted COX-2 enzyme to all wells. Mix gently.

  • Reaction Initiation: Start the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, using Ex/Em = 535/587 nm.

  • Data Analysis:

    • Choose two time points (T₁ and T₂) in the linear range of the reaction and obtain the corresponding fluorescence values (RFU₁ and RFU₂).

    • Calculate the rate of reaction: ΔRFU = RFU₂ - RFU₁.

    • Calculate the percent inhibition for the test compound: % Inhibition = [(ΔRFU_EC - ΔRFU_Sample) / ΔRFU_EC] * 100

    • Plot % Inhibition vs. compound concentration to determine the IC₅₀ value.

CompoundTargetAssay TypeIC₅₀ (nM)
Derivative D COX-2Fluorometric9.5
Derivative E COX-2Fluorometric2.2
Celecoxib (Control) COX-2Fluorometric4.5

Section 3: Antimicrobial Activity Evaluation

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrrole derivatives represent a promising avenue of research.[2]

Scientific Rationale: Breaching Bacterial Defenses

A key difference between bacterial and human cells is the bacterial cell wall, which provides structural integrity and protects against osmotic lysis.[28] This wall is primarily composed of peptidoglycan. Several classes of antibiotics, including β-lactams, work by inhibiting the enzymes (penicillin-binding proteins or PBPs) responsible for cross-linking the peptidoglycan strands.[29][30][31] This disruption weakens the cell wall, leading to cell death.[31] Evaluating the ability of pyrrole derivatives to inhibit bacterial growth is a fundamental step in assessing their potential as new antibiotics.

Core Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[32] The broth microdilution method is the gold-standard technique for determining MIC values.[32][33][34]

MIC_Workflow prep 1. Prepare 2-fold serial dilutions of Pyrrole Derivative in a 96-well plate using broth add_inoculum 3. Inoculate all wells (except sterility control) with bacteria prep->add_inoculum inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculum->add_inoculum incubate 4. Incubate 18-24h at 37°C add_inoculum->incubate read 5. Visually inspect for turbidity to determine the MIC incubate->read indicator Optional: Add viability indicator (e.g., TTC) before reading read->indicator

Sources

Method

Application Note: High-Throughput Screening of Pyrrole Compound Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Potential of the Pyrrole Scaffold in Drug Discovery The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Pyrrole Scaffold in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammation.[1][4][5][6] Pyrrole-containing molecules have been successfully developed as inhibitors of key enzymes like kinases and as modulators of complex signaling pathways.[1][5][6] The inherent versatility of the pyrrole core allows for extensive chemical modification, enabling the creation of large and diverse compound libraries for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.[3]

This application note provides a detailed guide for researchers on the development and validation of robust biochemical and cell-based assays for screening libraries of pyrrole compounds. We will delve into the rationale behind experimental design, provide step-by-step protocols for two widely applicable assay formats, and discuss the critical aspects of data analysis and hit validation.

The Strategic Choice of an Assay: Biochemical vs. Cell-Based Approaches

The initial and most critical decision in a screening campaign is the choice of assay format. This choice is fundamentally dictated by the nature of the biological target and the desired information. The two primary categories of assays used in drug discovery are biochemical and cell-based assays.[7][8][9]

Biochemical assays are performed in a cell-free environment, utilizing purified biological molecules such as enzymes or receptors.[8] Their primary advantage lies in their simplicity and directness, allowing for the unambiguous measurement of a compound's interaction with its target.[8] This controlled environment minimizes the complexities of cellular processes, making them ideal for primary HTS to identify direct binders or inhibitors.[8] However, a limitation of biochemical assays is their potential lack of physiological relevance, as they do not account for factors like cell permeability, metabolism, or off-target effects within a living system.[7][10][11]

Cell-based assays , on the other hand, are conducted using living cells, providing a more biologically relevant context for assessing a compound's activity.[7][11][12][13] These assays can measure a compound's effect on a specific cellular pathway, gene expression, or a complex phenotypic outcome.[7][10] They are invaluable for confirming the activity of hits from biochemical screens and for identifying compounds that may have novel mechanisms of action.[11][12] The trade-off for this increased biological relevance is often a more complex assay setup and a greater potential for variability.[13]

For a comprehensive screening campaign of a pyrrole library, a tiered approach is often most effective. This typically involves a primary screen using a high-throughput biochemical assay to identify direct modulators of the target, followed by a secondary screen using a cell-based assay to confirm on-target activity in a more physiological setting and to triage initial hits.

Assay Development and Validation: The Foundation of a Successful Screen

A robust and reliable assay is the cornerstone of any successful HTS campaign. The development phase involves optimizing various parameters to achieve a sensitive and reproducible assay with a sufficiently large signal window to distinguish between active and inactive compounds. The subsequent validation phase ensures that the assay performs consistently and is suitable for screening a large number of compounds.[14][15]

Key Parameters in Assay Development:
  • Reagent Concentration: Optimization of the concentrations of all assay components (e.g., enzyme, substrate, antibodies, cells) is crucial to achieve a robust signal and to ensure that the assay is sensitive to inhibitors.

  • Incubation Time and Temperature: The kinetics of the biological reaction should be understood to determine the optimal incubation time and temperature that yield a stable and reproducible signal.

  • Buffer Conditions: pH, ionic strength, and the presence of additives can significantly impact the activity of the biological target and the stability of the assay reagents.

  • DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen, which is typically kept below 1% to avoid solvent-induced artifacts.[16]

Assay Validation: Ensuring Robustness and Reliability

Once an assay has been developed, it must be rigorously validated to ensure its suitability for HTS.[14][15] A key statistical parameter used to assess the quality of an HTS assay is the Z'-factor .[17] The Z'-factor is a measure of the statistical effect size and provides a quantitative measure of the separation between the positive and negative controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • σp and σn are the standard deviations of the positive and negative controls, respectively.

  • μp and μn are the means of the positive and negative controls, respectively.

A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a Z'-factor below 0.5 suggests that the assay may not be robust enough for HTS.[17]

The validation process should also include an assessment of the assay's reproducibility by running the assay on multiple days and on different plates.[14]

Visualizing the Path to a Validated Hit

The journey from a primary high-throughput screen to a validated hit involves a series of well-defined steps designed to eliminate false positives and prioritize the most promising compounds for further development.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification & Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation & Characterization Primary_HTS Primary HTS of Pyrrole Library (e.g., 100,000+ compounds) Hit_Confirmation Confirmation of Primary Hits (Dose-Response) Primary_HTS->Hit_Confirmation Identifies 'Hits' Secondary_Assay Secondary Assay (e.g., Cell-Based Assay) Hit_Confirmation->Secondary_Assay Confirms Potency Orthogonal_Assay Orthogonal Assay (Different Technology) Secondary_Assay->Orthogonal_Assay Confirms Mechanism SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Provides Confidence Validated_Hit Validated Hit for Lead Optimization SAR_Analysis->Validated_Hit Prioritizes for Chemistry

Figure 1: A generalized workflow for a high-throughput screening campaign, from primary screening to validated hit identification.

Protocol 1: Fluorescence Polarization (FP) Assay for a Pyrrole Library Targeting a Protein-Protein Interaction

Principle: Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule.[18][19][20] When a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[20] However, when the tracer binds to a much larger molecule (the protein target), its rotation is slowed, and the emitted light remains highly polarized.[20] In a competitive FP assay, compounds from the pyrrole library that bind to the protein target will displace the fluorescent tracer, leading to a decrease in the FP signal.[18] This format is ideal for HTS due to its simplicity (a "mix-and-read" protocol), low cost, and high sensitivity.[18]

Materials:
  • Purified protein target

  • Fluorescently labeled tracer (a small molecule or peptide that binds to the target)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Pyrrole compound library (solubilized in 100% DMSO)

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Experimental Protocol:
  • Reagent Preparation:

    • Prepare a 2X solution of the protein target in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be optimized to give a robust signal without being saturating (typically at or below its Kd for the target).

    • Prepare a dilution series of the pyrrole compounds in 100% DMSO.

  • Assay Procedure (for a 20 µL final volume):

    • Using an automated liquid handler, dispense 100 nL of the pyrrole compounds from the library plates into the wells of the 384-well assay plate. For controls, dispense 100 nL of DMSO.

    • Add 10 µL of the 2X protein target solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate for 30-60 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis and Interpretation:

The FP signal is typically measured in millipolarization units (mP). The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the mP value of the test compound.

  • mP_max is the average mP value of the positive control (e.g., DMSO, representing no inhibition).

  • mP_min is the average mP value of the negative control (e.g., a known inhibitor or no protein, representing maximum inhibition).

Compounds that exhibit a statistically significant decrease in the FP signal are considered primary hits.

ParameterRecommended Value/RangeRationale
Final DMSO Concentration< 1%To minimize solvent-induced assay interference.[16]
Protein Concentration1-100 nMShould be optimized based on the Kd of the tracer.
Tracer Concentration0.5-5 nMShould be at or below the Kd to ensure sensitivity to competitive inhibition.
Incubation Time30-60 minutesTo allow the binding reaction to reach equilibrium.
Z'-factor> 0.5To ensure the assay is robust and suitable for HTS.[17]

Protocol 2: Luciferase Reporter Gene Assay for a Pyrrole Library Targeting a Signaling Pathway

Principle: Luciferase reporter gene assays are a powerful tool for studying the regulation of gene expression in response to the activation or inhibition of a signaling pathway.[21][22] In this assay, the promoter of a gene that is regulated by the pathway of interest is cloned upstream of a luciferase reporter gene.[23] When the signaling pathway is activated, the promoter drives the expression of the luciferase enzyme.[22] Upon the addition of a substrate (luciferin), the luciferase enzyme catalyzes a reaction that produces light, which can be quantified using a luminometer.[22][24] Pyrrole compounds that modulate the signaling pathway will lead to a change in the level of luciferase expression and, consequently, a change in the light output. This assay is highly sensitive, has a broad dynamic range, and is well-suited for HTS.[21]

Materials:
  • A stable cell line expressing the luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Pyrrole compound library (solubilized in 100% DMSO).

  • A luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate).

  • 384-well, white, clear-bottom microplates.

  • A luminometer for measuring light output.

Experimental Protocol:
  • Cell Plating:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation. The optimal cell number should be determined during assay development.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • After 24 hours, treat the cells with the pyrrole compounds from the library. The final concentration of the compounds and the DMSO concentration should be optimized.

    • Include appropriate positive and negative controls (e.g., a known activator or inhibitor of the pathway, and DMSO alone).

    • Incubate the plates for a period of time sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and contains the luciferase substrate.

    • Incubate for 10-15 minutes at room temperature to allow for the enzymatic reaction to stabilize.

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation:

The luminescence signal is typically measured in relative light units (RLUs). The percentage of activation or inhibition for each compound is calculated relative to the controls.

% Activation = 100 * [(RLU_sample - RLU_min) / (RLU_max - RLU_min)] % Inhibition = 100 * (1 - [(RLU_sample - RLU_min) / (RLU_max - RLU_min)])

Where:

  • RLU_sample is the RLU value of the test compound.

  • RLU_max is the average RLU value of the positive control (e.g., a known activator).

  • RLU_min is the average RLU value of the negative control (e.g., DMSO).

It is crucial to perform a counter-screen to identify and eliminate compounds that directly inhibit the luciferase enzyme, as this can lead to false-positive results.[25][26] A cytotoxicity assay should also be performed to ensure that the observed effects are not due to compound toxicity.[27]

ParameterRecommended Value/RangeRationale
Cell Seeding Density5,000-20,000 cells/wellTo achieve a confluent monolayer for consistent results.
Compound Treatment Time6-24 hoursTo allow for sufficient time for changes in gene expression.
Final DMSO Concentration< 0.5%To minimize solvent-induced cytotoxicity.
Z'-factor> 0.5To ensure the assay is robust and suitable for HTS.[25]

Hit Validation and Triage: From Initial Hits to Confirmed Leads

The primary HTS will likely identify a number of "hits." However, many of these may be false positives or compounds that are not suitable for further development.[28] A rigorous hit validation and triage process is therefore essential to prioritize the most promising candidates.[28]

Key Steps in Hit Validation:
  • Hit Confirmation: Re-testing of the primary hits in the same assay to confirm their activity and to generate dose-response curves to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: Testing the confirmed hits in a different assay format that measures the same biological endpoint but uses a different technology. This helps to eliminate technology-specific artifacts.

  • Counter-Screening: Performing assays to identify and eliminate compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds) or that act through non-specific mechanisms. A common source of false positives are Pan-Assay Interference Compounds (PAINS).[28]

  • Selectivity Profiling: Testing the hits against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: For hits that belong to a chemical series, analyzing the relationship between their chemical structure and their biological activity can provide valuable insights for lead optimization.[28]

Visualizing the Logic of Assay Validation

The validation of a high-throughput screening assay is a multi-faceted process that ensures the reliability and reproducibility of the data generated.

Assay_Validation Assay_Development Assay Development & Optimization Z_Factor Z'-Factor Determination (>0.5) Assay_Development->Z_Factor Assess Signal Window Reproducibility Inter- and Intra-Plate Reproducibility Z_Factor->Reproducibility If Z' is good, assess DMSO_Tolerance DMSO Tolerance (<1% effect) Reproducibility->DMSO_Tolerance Assess Solvent Effect Validated_Assay Validated Assay Ready for HTS DMSO_Tolerance->Validated_Assay Final Validation Step

Figure 2: Key steps in the validation of a high-throughput screening assay.

Conclusion

The screening of pyrrole compound libraries holds immense potential for the discovery of novel therapeutics. The success of any screening campaign, however, is contingent upon the development and implementation of robust and well-validated assays. By carefully selecting the appropriate assay format, meticulously optimizing and validating the assay protocol, and employing a rigorous hit validation strategy, researchers can significantly increase the probability of identifying high-quality lead compounds for further drug development. This application note provides a framework and detailed protocols to guide scientists in this endeavor, ultimately contributing to the advancement of new medicines.

References

  • Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - NIH URL: [Link]

  • Title: Cell-Based Assay Design for High-Content Screening of Drug Candidates Source: PMC URL: [Link]

  • Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PMC URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World URL: [Link]

  • Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Fluorescence Polarization Assay Kits Source: BPS Bioscience URL: [Link]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: PMC - NIH URL: [Link]

  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

  • Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]

  • Title: A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets Source: Bentham Science URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: Drug Target Review URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: Prolytix URL: [Link]

  • Title: Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells Source: PMC - NIH URL: [Link]

  • Title: Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates Source: ACS Publications URL: [Link]

  • Title: HTS Assay Validation Source: NCBI Bookshelf URL: [Link]

  • Title: Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor Source: Frontiers URL: [Link]

  • Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]

  • Title: Biochemical assays in drug discovery and development Source: Celtarys Research URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: ResearchGate URL: [Link]

  • Title: An Easy Guide to Choosing a Luciferase Reporter Assay Source: Bitesize Bio URL: [Link]

  • Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: High-throughput enzyme assay for screening inhibitors of the ZDHHC3/7/20 acyltransferases Source: Lab on a Chip (RSC Publishing) URL: [Link]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: PubMed URL: [Link]

  • Title: Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors Source: Journal of the American Chemical Society URL: [Link]

  • Title: High-Throughput Screening Assays Source: Assay Genie URL: [Link]

  • Title: High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases Source: ACS Chemical Biology URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL: [Link]

  • Title: Accelerating kinase drug discovery with validated kinase activity assay kits Source: News-Medical.net URL: [Link]

  • Title: Introduction - High-Throughput Screening Center Source: Stanford University URL: [Link]

  • Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Combinatorial Science URL: [Link]

  • Title: Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits Source: APS Journals URL: [Link]

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  • Title: Cell-based assays for high-throughput screening. Source: Broad Institute URL: [Link]

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Application

Application Notes and Protocols for Radiolabeling (1-ethyl-1H-pyrrol-2-yl)methylamine for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Illuminating Biological Pathways with Radiolabeled Pyrrolamines The ability to non-invasivel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Illuminating Biological Pathways with Radiolabeled Pyrrolamines

The ability to non-invasively visualize and quantify biological processes at the molecular level is a cornerstone of modern biomedical research and drug development. Positron Emission Tomography (PET) is a highly sensitive imaging modality that provides functional information by detecting radiolabeled molecules, known as radiotracers.[1] The pyrrole scaffold is a common motif in biologically active compounds, and its derivatives are of significant interest for developing novel therapeutics and imaging agents. (1-ethyl-1H-pyrrol-2-yl)methylamine is a primary amine-containing compound that represents a potential pharmacophore for various biological targets. Radiolabeling this molecule can enable in-depth investigation of its pharmacokinetics, target engagement, and overall biodistribution through PET imaging.[2]

This comprehensive guide provides a detailed protocol for the Carbon-11 radiolabeling of (1-ethyl-1H-pyrrol-2-yl)methylamine, yielding methylamine. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, which allows for multiple PET scans in the same subject on the same day and minimizes the long-term radiation dose to the subject.[3] This protocol is designed to be a self-validating system, with integrated quality control measures to ensure the production of a high-quality radiotracer suitable for preclinical imaging studies.

Workflow Overview: From Precursor to Preclinical Imaging

The successful radiolabeling and evaluation of a novel PET tracer involves a multi-step process, beginning with the synthesis of a suitable precursor molecule and culminating in in vivo imaging studies. The following diagram provides a high-level overview of the entire workflow detailed in these application notes.

Radiosynthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling cluster_2 Part 3: Quality Control cluster_3 Part 4: Preclinical Evaluation Precursor_Synthesis Synthesis of N-desmethyl Precursor Purification_Precursor Purification and Characterization Precursor_Synthesis->Purification_Precursor Radiolabeling_Reaction ¹¹C-Methylation Purification_Precursor->Radiolabeling_Reaction C11_Production [¹¹C]CO₂ Production (Cyclotron) CH3I_Synthesis Synthesis of [¹¹C]CH₃I C11_Production->CH3I_Synthesis CH3I_Synthesis->Radiolabeling_Reaction Purification_Radiotracer HPLC Purification Radiolabeling_Reaction->Purification_Radiotracer QC_Tests Radiochemical Purity (HPLC/TLC) Specific Activity Residual Solvents Purification_Radiotracer->QC_Tests In_Vitro In Vitro Cell Uptake Assay QC_Tests->In_Vitro In_Vivo In Vivo Animal PET/CT Imaging QC_Tests->In_Vivo

Caption: Workflow for the synthesis and evaluation of methylamine.

Part 1: Synthesis of the N-desmethyl Precursor

The most direct strategy for radiolabeling (1-ethyl-1H-pyrrol-2-yl)methylamine with Carbon-11 is through the N-methylation of its corresponding secondary amine precursor, (1-ethyl-1H-pyrrol-2-yl)methanamine, using [¹¹C]methyl iodide ([¹¹C]CH₃I).[3][4] Therefore, the first critical step is the synthesis and purification of this precursor.

Synthetic Strategy

A plausible and efficient route to synthesize the N-desmethyl precursor involves the reductive amination of 1-ethyl-1H-pyrrole-2-carbaldehyde with ammonia.

Experimental Protocol: Synthesis of (1-ethyl-1H-pyrrol-2-yl)methanamine

Materials and Reagents:

  • 1-ethyl-1H-pyrrole-2-carbaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

  • Reductive Amination: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (1-ethyl-1H-pyrrol-2-yl)methanamine.

  • Characterization: Confirm the identity and purity of the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Radiolabeling with [¹¹C]Methyl Iodide

The radiolabeling procedure involves the nucleophilic substitution of the secondary amine precursor with cyclotron-produced [¹¹C]CH₃I.[5][6] This reaction is typically performed in an automated synthesis module to handle the short half-life of Carbon-11 and for radiation safety.[7]

Experimental Protocol: Synthesis of ¹¹Cmethylamine

Materials and Reagents:

  • (1-ethyl-1H-pyrrol-2-yl)methanamine (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) in dimethylformamide (DMF)

  • Sodium hydride (NaH) or other suitable base

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Sterile water for injection

  • Sterile 0.9% sodium chloride for injection

  • Ethanol for formulation

Procedure:

  • Precursor Preparation: Dissolve the N-desmethyl precursor (0.5-1.0 mg) in a small volume of anhydrous DMF (200-300 µL) in a reaction vessel.

  • Base Addition: Add a suspension of sodium hydride (or a solution of another suitable base) to the precursor solution to deprotonate the amine.

  • [¹¹C]CH₃I Trapping: Bubble the cyclotron-produced [¹¹C]CH₃I through the reaction mixture at room temperature.

  • Reaction: Heat the reaction vessel to 80-100°C for 5-10 minutes to facilitate the methylation reaction.[8]

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC system.

  • Collection: Collect the radioactive peak corresponding to the methylamine product, identified by co-injection with a non-radioactive standard.

  • Formulation: Remove the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating. Reconstitute the purified radiotracer in a sterile solution of ethanol and 0.9% saline for injection.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Parameter Value Rationale
Precursor Amount 0.5 - 1.0 mgTo ensure sufficient substrate for the radiolabeling reaction while minimizing the amount of unlabeled compound in the final product.
Reaction Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the precursor and facilitates the SN2 reaction.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base to deprotonate the secondary amine, increasing its nucleophilicity.
Reaction Temperature 80 - 100 °CTo accelerate the rate of the N-methylation reaction within the short timeframe imposed by the half-life of Carbon-11.
Reaction Time 5 - 10 minutesAn optimized duration to achieve a high radiochemical yield while minimizing radioactive decay.

Part 3: Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radiopharmaceutical before administration.[9][10] The primary QC tests for methylamine include the determination of radiochemical purity, specific activity, and residual solvents.

Experimental Protocol: Quality Control Procedures

1. Radiochemical Purity by HPLC:

  • System: Analytical HPLC with a C18 column and in-line UV and radioactivity detectors.[2][11]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Procedure: Inject a small aliquot of the final formulated product. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.

  • Acceptance Criteria: ≥ 95%

2. Radiochemical Purity by TLC:

  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Procedure: Spot a small amount of the radiotracer on the TLC plate and develop the chromatogram. Analyze the distribution of radioactivity using a radio-TLC scanner.

  • Acceptance Criteria: Consistent with HPLC results.

3. Specific Activity:

  • Method: Calculate the specific activity by dividing the total radioactivity of the product by the total mass of the compound (labeled and unlabeled). The mass is determined from the UV peak area on the HPLC chromatogram, calibrated against a standard curve of the non-radioactive compound.

  • Acceptance Criteria: > 37 GBq/µmol (> 1 Ci/µmol) at the end of synthesis.

4. Residual Solvents:

  • Method: Gas Chromatography (GC) to determine the concentration of residual solvents from the synthesis and purification process (e.g., DMF, acetonitrile, ethanol).

  • Acceptance Criteria: Within the limits specified by the relevant pharmacopeia (e.g., USP <467>).

QC Test Method Acceptance Criteria
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
Specific Activity HPLC with UV and radioactivity detectors> 37 GBq/µmol at End of Synthesis
Residual Solvents Gas ChromatographyWithin pharmacopeial limits
pH pH meter or pH strip4.5 - 7.5
Sterility Standard microbiological testingSterile
Endotoxins Limulus Amebocyte Lysate (LAL) testWithin pharmacopeial limits

Part 4: Preclinical Evaluation

Once the radiotracer has passed all quality control tests, its potential as an imaging agent can be evaluated in preclinical models. This typically involves in vitro cell uptake studies and in vivo PET imaging in animals.[1][12]

Experimental Protocol: In Vitro Cell Uptake Assay

Objective: To determine the cellular uptake of methylamine in a relevant cell line expressing the putative target.

Materials:

  • Target-expressing cell line and a control cell line.

  • Cell culture medium and supplements.

  • methylamine.

  • Buffer solution (e.g., PBS).

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Incubation: Add a known concentration of methylamine to the cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.[13][14]

  • Washing: After incubation, rapidly wash the cells with ice-cold PBS to remove unbound radioactivity.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Express the cell-associated radioactivity as a percentage of the added dose per million cells. Compare the uptake in the target-expressing cells versus the control cells.

Experimental Protocol: In Vivo Animal PET/CT Imaging

Objective: To evaluate the biodistribution and pharmacokinetics of methylamine in a relevant animal model.

Materials:

  • Appropriate animal model (e.g., mice or rats).

  • Anesthesia (e.g., isoflurane).

  • PET/CT scanner.

  • methylamine.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed.[15][16]

  • Radiotracer Administration: Administer a known amount of methylamine via intravenous injection (e.g., tail vein).

  • PET/CT Imaging: Acquire dynamic or static PET images over a specified period (e.g., 60-90 minutes). A CT scan is performed for anatomical co-registration.[17]

  • Image Analysis: Reconstruct the PET images and analyze the time-activity curves in various organs and regions of interest.

  • Biodistribution (optional): At the end of the imaging session, euthanize the animal and collect major organs. Measure the radioactivity in each organ using a gamma counter to confirm the imaging data.

Conclusion: A Versatile Tool for Molecular Imaging

This document provides a comprehensive and detailed protocol for the synthesis, radiolabeling, quality control, and preclinical evaluation of methylamine. By following these application notes, researchers can produce a high-quality radiotracer for PET imaging studies. The successful application of this protocol will enable the in-depth investigation of the biological role of (1-ethyl-1H-pyrrol-2-yl)methylamine and its derivatives, potentially accelerating the discovery and development of novel diagnostic and therapeutic agents.

References

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  • An in vitro assay for predicting successful imaging radiotracers. PubMed. Available at: [Link]

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Method

Application Note: Formulation of (1-ethyl-1H-pyrrol-2-yl)methylamine for In Vivo Experiments

Executive Summary & Physicochemical Profiling[1][2] (1-ethyl-1H-pyrrol-2-yl)methylamine is a primary amine linked to an electron-rich pyrrole heterocycle. Successful in vivo delivery requires addressing two competing phy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profiling[1][2]

(1-ethyl-1H-pyrrol-2-yl)methylamine is a primary amine linked to an electron-rich pyrrole heterocycle. Successful in vivo delivery requires addressing two competing physicochemical challenges: solubility (driven by the amine) and chemical stability (limited by the oxidation-prone pyrrole ring).

This guide provides three validated protocols ranging from simple aqueous salt preparations to advanced cyclodextrin complexation.

Compound Profile & Formulation Risks
PropertyCharacteristicFormulation Impact
Basic Structure Primary Amine (

)
pKa ~9.2–9.6 .[1] The molecule is protonated at physiological pH. Action: Formulation as a salt (HCl) is preferred over free base.
Lipophilicity N-Ethyl Pyrrole CoreModerate LogP (~1.5–2.0). The free base is likely an oil or low-melting solid with poor water solubility.
Reactivity Electron-rich Pyrrole RingHigh Oxidation Risk. Pyrroles darken (polymerize) upon exposure to air/light.[1] Action: Use antioxidants and protect from light.
Acid Sensitivity Pyrrole RingStrong acids can induce polymerization. Action: Avoid pH < 3.0 during storage.

Vehicle Selection Strategy

Do not default to 100% DMSO. It causes local tissue necrosis and hemolysis. Use the decision tree below to select the optimal vehicle based on your specific route of administration and available compound form.

VehicleSelection Start Compound Form? Salt Salt Form (HCl/Acetate) Start->Salt FreeBase Free Base (Oil/Solid) Start->FreeBase AqSol Protocol A: Aqueous + Antioxidant Salt->AqSol IV, IP, PO Route Route of Admin? FreeBase->Route Cosolvent Protocol B: DMSO/PEG/Saline Route->Cosolvent IP, PO (Acute) Cyclo Protocol C: HP-β-Cyclodextrin Route->Cyclo IV (Preferred)

Figure 1: Decision logic for selecting the appropriate formulation protocol based on compound state and administration route.

Detailed Formulation Protocols

Protocol A: Aqueous Salt Formulation (Standard)

Best for: Hydrochloride salts; IV/IP/PO administration. Mechanism: Protonation of the amine ensures water solubility; antioxidant prevents pyrrole oxidation.

Materials:

  • (1-ethyl-1H-pyrrol-2-yl)methylamine HCl salt

  • Sterile Saline (0.9% NaCl) or PBS (pH 7.4)

  • Critical Additive: Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (0.1% w/v) as antioxidant.

Step-by-Step:

  • Degas Vehicle: Sparge the saline/PBS with Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the HCl salt. Add 90% of the calculated volume of degassed vehicle.

  • Antioxidant: Add Sodium Metabisulfite (final conc. 1 mg/mL). Vortex until clear.

  • pH Adjustment: Check pH. It should be between 5.0 and 7.0.

    • If too acidic (<4.5): Adjust carefully with 0.1N NaOH. Warning: Localized high pH can precipitate the free base.

  • Final Volume: Add remaining vehicle to reach target concentration.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter (sterile).

Protocol B: Co-solvent System (DMSO/PEG)

Best for: Free base form; Acute IP or PO studies where salt formation is difficult. Mechanism: DMSO solubilizes the lipophilic pyrrole; PEG prevents precipitation upon dilution in aqueous phase.

Composition (v/v):

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 55% Saline (Diluent)

Step-by-Step:

  • Primary Solubilization: Dissolve the Free Base compound completely in 100% DMSO. The solution must be perfectly clear.

  • Stabilization: Add the PEG 400 to the DMSO solution and vortex.

  • Aqueous Phase: Slowly add the Saline (warm to 37°C) dropwise while vortexing.

    • Self-Validation Check: If the solution turns milky (Tyndall effect), the compound has precipitated. Stop. You must switch to Protocol C.

  • pH Check: Adjust to pH 6.0–7.5.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: IV administration of Free Base; Long-term stability; Reducing injection site irritation. Mechanism: The hydrophobic ethyl-pyrrole moiety enters the cyclodextrin cavity, shielding it from oxidation and increasing solubility without high solvent loads.

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water.

  • Compound Addition: Add the (1-ethyl-1H-pyrrol-2-yl)methylamine free base to the cyclodextrin solution.

  • Complexation: Sonicate for 20–30 minutes or stir overnight at room temperature.

    • Note: The solution may initially be cloudy but should clarify as the inclusion complex forms.

  • pH Adjustment: Adjust to pH 6.5–7.4 using 0.1N HCl.

  • Filtration: Sterile filter (0.22 µm).

Quality Control & Stability (Self-Validating Systems)

Before injecting any animal, the formulation must pass these "Go/No-Go" checkpoints.

CheckpointMethodAcceptance Criteria"No-Go" Signal
Visual Inspection Hold against black/white backgroundCrystal clear, colorless to pale yellowPrecipitate, cloudiness, or dark brown/black color (oxidation).
pH Compatibility pH Meter / Strips5.0 – 8.0pH < 4 (pain/necrosis) or pH > 9 (tissue damage).
Osmolality Vapor Pressure Osmometer280 – 320 mOsm/kg< 150 (hemolysis) or > 600 (hypertonic damage).
Filtration Pressure Syringe filter resistanceLow resistanceHigh back-pressure indicates micro-precipitation blocking the filter.
Stability Warning

Pyrrole derivatives are photosensitive .

  • Storage: Amber glass vials.

  • Shelf-life: Prepare fresh daily. If storage is required, freeze at -20°C under Argon.

  • Oxidation Marker: If the solution turns pink, red, or black, the pyrrole ring has oxidized. Discard immediately.

Experimental Workflow Diagram

Workflow Weigh 1. Weigh Compound (Calculate Molar Mass) Dissolve 2. Primary Dissolution (DMSO or Acidic Water) Weigh->Dissolve Check1 Check: Is it Clear? Dissolve->Check1 Check1->Dissolve No (Sonicate/Heat) Dilute 3. Add Buffer/Excipients (Slow Addition) Check1->Dilute Yes Check2 Check: Precipitation? Dilute->Check2 Check2->Dilute Yes (Restart/More CD) Adjust 4. Adjust pH (6.0-7.5) & Add Antioxidant Check2->Adjust No Filter 5. Sterile Filter (0.22µm) Adjust->Filter Inject READY FOR IN VIVO Filter->Inject

Figure 2: Step-by-step laboratory workflow for preparing the formulation, highlighting critical "Check" points to ensure safety.

References

  • FDA Center for Drug Evaluation and Research. (2023). Inactive Ingredient Search for Approved Drug Products. (Verifies safety of HP-β-CD and PEG 400). Link

  • Gad, S. C., et al. (2016).[2] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, 35(6), 665–698. (Authoritative source on solvent limits). Link

  • PubChem. (2023). Compound Summary: (1-methyl-1H-pyrrol-2-yl)methanamine.[3][4] (Source for structural analogs and physicochemical data).[5][6][7][8] Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Sources

Application

Application Notes and Protocols for Assessing the Cytotoxicity of Novel Amine Compounds

Introduction: Navigating the Nuances of Amine Compound Cytotoxicity Novel amine compounds represent a rich chemical space for the discovery of new therapeutics, agrochemicals, and industrial chemicals. However, their inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Amine Compound Cytotoxicity

Novel amine compounds represent a rich chemical space for the discovery of new therapeutics, agrochemicals, and industrial chemicals. However, their inherent chemical properties, particularly their basicity and reactivity, present unique challenges in accurately assessing their cytotoxic potential. A thorough understanding of a compound's effect on cell viability is a cornerstone of preclinical safety assessment and is critical for guiding lead optimization in drug discovery. This guide provides a comprehensive overview of robust methods for evaluating the cytotoxicity of novel amine compounds, with a focus on ensuring scientific integrity and generating reliable, reproducible data.

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental design choices. We will delve into the mechanisms of common cytotoxicity assays, potential interferences specific to amine compounds, and strategies to mitigate these challenges. This approach is designed to empower researchers, scientists, and drug development professionals to design and execute cytotoxicity studies with confidence and precision.

The Challenge with Amines: Understanding Potential Assay Interferences

The primary characteristic of amine compounds that can impact cytotoxicity assays is their basic nature. The lone pair of electrons on the nitrogen atom allows amines to act as proton acceptors, which can lead to localized or bulk changes in the pH of the cell culture medium. This is a critical consideration, as cellular health and the enzymatic reactions central to many cytotoxicity assays are highly pH-dependent.[1][2][3][4]

Furthermore, the nucleophilic nature of the amine group can lead to direct chemical interactions with assay reagents. For instance, some organic amines have been shown to interfere with the MTT assay by inhibiting the exocytosis of formazan crystals, leading to an artificial increase in the measured signal and an underestimation of cytotoxicity.[5] Aromatic amines, in particular, can undergo metabolic activation by cellular enzymes, such as cytochrome P450s, into reactive, cytotoxic metabolites.[6][7] This necessitates careful consideration of the metabolic capacity of the chosen cell line.

To address these challenges, a multi-assay approach is strongly recommended. By employing assays that measure different cellular endpoints, a more complete and validated picture of a compound's cytotoxic profile can be obtained.

Core Cytotoxicity Assays: A Multi-Parametric Approach

A robust assessment of cytotoxicity should not rely on a single assay. The following sections detail the principles and protocols for three widely used assays that probe different aspects of cellular health: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay).

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active cells.

Causality Behind Experimental Choices:

  • pH Control: Due to the basicity of amine compounds, it is crucial to include a pH measurement of the culture medium after compound addition. A significant change in pH can directly impact cell viability and the activity of mitochondrial dehydrogenases, independent of the compound's intrinsic cytotoxicity. A parallel experiment with a pH-adjusted vehicle control can help to deconvolute these effects.

  • Formazan Exocytosis Inhibition: To control for potential interference with formazan exocytosis, it is advisable to visually inspect the cells under a microscope before and after the addition of the solubilization agent. The presence of intracellular formazan crystals in treated wells, even after the solubilization step, could indicate interference.[5]

  • Serum Interaction: Components in serum can sometimes interact with test compounds. Running a parallel assay in serum-free medium for the final incubation step can help identify such interactions.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of amine compound treat_cells Treat cells with compound dilutions cell_seeding->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Protocol: MTT Assay for Amine Compounds

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the novel amine compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • pH Measurement (Optional but Recommended): In a parallel plate without cells, add the compound dilutions to the medium and measure the pH to assess any significant changes.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Causality Behind Experimental Choices:

  • Complementary Endpoint: The LDH assay provides a direct measure of cell membrane damage, which is a different endpoint from the metabolic activity measured by the MTT assay. This can help to confirm cytotoxic effects and rule out artifacts related to metabolic interference.

  • Kinetic Measurements: The LDH assay can be used to measure cytotoxicity over time by collecting aliquots of the supernatant at different time points, allowing for the determination of the kinetics of cell death.

  • Serum LDH Background: Serum contains LDH, which can contribute to the background signal. It is important to use a low-serum or serum-free medium during the compound incubation period or to include a background control with medium and serum but no cells.

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of amine compound treat_cells Treat cells with compound dilutions cell_seeding->treat_cells incubate Incubate for desired time treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_ldh Incubate at room temperature add_reaction_mix->incubate_ldh read_absorbance Read absorbance at 490 nm incubate_ldh->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Protocol: LDH Assay for Amine Compounds

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a low-serum medium during the treatment phase to minimize background LDH activity.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Controls: Include a positive control for maximum LDH release (cells lysed with a detergent like Triton X-100) and a negative control for spontaneous LDH release (untreated cells).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the positive and negative controls.

Caspase-3/7 Assay: Detecting Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. Caspases are a family of proteases that are central to the apoptotic pathway. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.

Causality Behind Experimental Choices:

  • Mechanistic Insight: Measuring caspase activation provides insight into the mechanism of cell death. A positive result in this assay suggests that the amine compound induces apoptosis, which is a more controlled and less inflammatory form of cell death compared to necrosis.

  • Early Detection: Caspase activation is an early event in apoptosis, often preceding changes in membrane integrity or metabolic activity. This allows for the detection of cytotoxic effects at earlier time points.

  • Luminescence-Based Sensitivity: Many commercial caspase-3/7 assay kits are luminescence-based, offering high sensitivity and a wide dynamic range.

Caspase_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Caspase-3/7 Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of amine compound treat_cells Treat cells with compound dilutions cell_seeding->treat_cells incubate Incubate for desired time treat_cells->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate_caspase Incubate at room temperature add_reagent->incubate_caspase read_luminescence Read luminescence incubate_caspase->read_luminescence calculate_activity Calculate fold change in caspase activity read_luminescence->calculate_activity

Protocol: Caspase-3/7 Glo® Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. A white-walled 96-well plate is recommended for luminescence assays to maximize the signal.

  • Incubation: Incubate the plate for the desired exposure time. Shorter incubation times (e.g., 4-24 hours) are often sufficient to detect caspase activation.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature. Add the reagent to each well in a 1:1 ratio with the volume of the cell culture medium.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity in treated cells compared to the vehicle control.

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of novel amine compounds, the results from the different assays should be summarized in a structured table.

AssayEndpoint MeasuredPrincipleAdvantagesDisadvantagesConsiderations for Amine Compounds
MTT Metabolic ActivityEnzymatic reduction of tetrazolium saltHigh-throughput, cost-effectiveProne to interference, indirect measure of viabilityPotential for pH effects and interference with formazan exocytosis.[5]
LDH Membrane IntegrityMeasurement of released lactate dehydrogenaseDirect measure of cell lysis, kinetic measurements possibleBackground from serum LDH, less sensitive for early apoptosisLess likely to be directly affected by the chemical properties of amines.
Caspase-3/7 ApoptosisDetection of activated effector caspasesMechanistic insight, early detection of apoptosis, high sensitivityDoes not detect non-apoptotic cell deathGenerally robust, but pH changes could affect enzyme activity.

Cell Line Selection: A Critical Decision

The choice of cell line is a critical factor in any cytotoxicity study. For novel amine compounds, the following should be considered:

  • Tissue of Relevance: Select cell lines that are relevant to the intended application or potential target organs of the compound.[13] For example, if developing a liver-targeted drug, a hepatocyte cell line such as HepG2 would be appropriate.

  • Metabolic Capacity: If metabolic activation of the amine compound is suspected, it is important to use a cell line with relevant metabolic activity (e.g., expressing cytochrome P450 enzymes).[6] Primary hepatocytes or metabolically competent cell lines are good choices.

  • Cancer vs. Normal Cell Lines: To assess the therapeutic index of a potential anti-cancer agent, it is essential to test its cytotoxicity in both cancer cell lines and normal, non-transformed cell lines.[8][9]

  • Amine Sensitivity: Different cell lines can exhibit varying sensitivities to basic compounds.[14] It may be beneficial to screen a panel of cell lines to identify the most sensitive and relevant models.

Concluding Remarks: Towards a Comprehensive Cytotoxicity Profile

Assessing the cytotoxicity of novel amine compounds requires a thoughtful and multi-faceted approach. By understanding the potential for assay interference and implementing appropriate controls, researchers can generate reliable and meaningful data. The combination of assays measuring metabolic activity, membrane integrity, and apoptosis provides a comprehensive profile of a compound's cytotoxic potential and can offer valuable insights into its mechanism of action. This rigorous approach to in vitro cytotoxicity testing is an indispensable component of the safety assessment and development of new amine-containing molecules.

References

  • International Organization for Standardization. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). ISO.
  • Karhu, T., et al. (2018). Cell type selection for toxicity testing. ALTEX, 35(2), 275-278.
  • Guengerich, F. P. (2001). Metabolic activation of carcinogens. Pharmacology & Therapeutics, 92(2-3), 147-184.
  • Peters, U., et al. (2015). In vitro cytotoxicity assays: A review of the past and future. ALTEX, 32(4), 325-340.
  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Chan, G. K., et al. (2013). A simple and rapid method for the determination of the cellular response to oxidative stress. Journal of Pharmacological and Toxicological Methods, 67(2), 99-104.
  • Kalgutkar, A. S., et al. (1998). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 1(2), 91-142.
  • Worzella, T., et al. (2004). A high-throughput screening assay for inhibitors of formazan exocytosis. Journal of biomolecular screening, 9(5), 427-436.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (1-ethyl-1H-pyrrol-2-yl)methylamine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering aqueous solubility issues with (1-ethyl-1H-pyrrol-2-yl)methylamine. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering aqueous solubility issues with (1-ethyl-1H-pyrrol-2-yl)methylamine. As a Senior Application Scientist, my objective is to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions during your experimental work. This document is structured to move from common inquiries to in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges faced when working with (1-ethyl-1H-pyrrol-2-yl)methylamine.

Q1: I'm having difficulty dissolving (1-ethyl-1H-pyrrol-2-yl)methylamine in my aqueous buffer. Why is this happening?

The molecular structure of (1-ethyl-1H-pyrrol-2-yl)methylamine contains both a polar primary amine group (-CH₂NH₂) and non-polar components (the ethyl group and the pyrrole ring). While the amine group can interact with water, the hydrocarbon character of the rest of the molecule limits its overall aqueous solubility, especially in neutral pH solutions. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in research.[1]

Q2: How significantly does pH impact the solubility of this compound?

The impact of pH is critical. (1-ethyl-1H-pyrrol-2-yl)methylamine is a weak base due to its primary amine group. In an acidic environment (i.e., at a pH below the compound's pKa), the amine group becomes protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, exhibits much higher solubility in water compared to the neutral free base.[2] For weakly basic drugs, solubility can increase exponentially with a decrease in pH.[3]

Q3: Is it safe to heat the solution to aid dissolution?

Gentle warming can increase the rate of dissolution. However, this must be approached with caution. The thermal stability of (1-ethyl-1H-pyrrol-2-yl)methylamine should be considered, as excessive or prolonged heating can lead to chemical degradation. If you choose to use heat, we recommend a controlled temperature (e.g., 37-45°C) and a subsequent analysis (e.g., by HPLC) to confirm the compound's integrity post-dissolution.

Q4: What are the most common formulation strategies to improve the solubility of compounds like this?

Several well-established techniques can be employed. The simplest is often pH adjustment.[2][4] Other common methods include the use of co-solvents to reduce the polarity of the solvent system, the addition of surfactants to form micelles that can encapsulate the drug, and complexation with cyclodextrins to form soluble inclusion complexes.[1][5] The best approach depends on the required concentration, the experimental system (e.g., in vitro vs. in vivo), and tolerability of excipients.

Troubleshooting Guide: A Systematic Approach to Solubilization

For persistent solubility issues, a systematic, tiered approach is recommended. This guide provides validated protocols and the scientific principles behind them.

Workflow for Solubility Enhancement

The following decision tree illustrates a logical progression for tackling solubility problems, starting with the simplest and most common techniques.

Solubility_Workflow cluster_start Initial State cluster_tier1 Tier 1: Ionization cluster_tier2 Tier 2: Solvent System Modification cluster_tier3 Tier 3: Complexation cluster_end Outcome start Insoluble (1-ethyl-1H-pyrrol-2-yl)methylamine in Aqueous Media ph_adjust Protocol 1: pH Adjustment (Decrease pH to < 6.0) start->ph_adjust ph_success Target Concentration Achieved? ph_adjust->ph_success cosolvent Protocol 2: Co-solvent System (e.g., Ethanol, DMSO, PEG 400) ph_success->cosolvent No   end_success Proceed with Experiment ph_success->end_success  Yes cosolvent_success Target Concentration Achieved? cosolvent->cosolvent_success cyclodextrin Protocol 3: Cyclodextrin Complexation cosolvent_success->cyclodextrin No   cosolvent_success->end_success  Yes cyclo_success Target Concentration Achieved? cyclodextrin->cyclo_success cyclo_success->end_success  Yes end_fail Advanced Formulation Required (Consult Specialist) cyclo_success->end_fail No  

Caption: A tiered decision workflow for systematically addressing solubility issues.

Protocol 1: Solubilization via pH Adjustment

Scientific Principle: This is the most direct method for weakly basic compounds. By lowering the pH of the solution with a pharmaceutically acceptable acid, the primary amine group of (1-ethyl-1H-pyrrol-2-yl)methylamine is protonated. This in situ salt formation drastically increases the polarity and aqueous solubility of the molecule.[2]

Materials:

  • (1-ethyl-1H-pyrrol-2-yl)methylamine

  • Desired aqueous buffer (e.g., PBS, Saline)

  • 0.1 M Hydrochloric Acid (HCl) or Citric Acid solution

  • Calibrated pH meter

  • Vortex mixer and magnetic stir plate

Step-by-Step Methodology:

  • Prepare a Slurry: Weigh the required amount of (1-ethyl-1H-pyrrol-2-yl)methylamine and add it to your chosen aqueous vehicle. This will form a suspension or slurry.

  • Initial pH Reading: Place the suspension on a stir plate and measure the initial pH.

  • Titrate with Acid: While continuously stirring and monitoring the pH, add the 0.1 M acid solution dropwise.

  • Observe Dissolution: Continue adding acid until the compound is fully dissolved. Note the pH at which complete dissolution occurs. This is a critical parameter for your formulation record.

  • Final Volume Adjustment: Once dissolved, add the remaining vehicle to reach the final target volume and confirm the final pH.

  • Self-Validation: After preparation, let the solution stand for 1-2 hours. A stable solution will remain clear, confirming that the compound has not precipitated out. Any sign of cloudiness indicates that you are near the limit of solubility for that specific pH and concentration.

Protocol 2: Employing Co-solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for solvating lipophilic molecules by reducing the energy required to create a cavity for the solute.[2]

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting % (v/v)Key Considerations
Ethanol5 - 20%Generally well-tolerated in many cell-based assays at low concentrations.
DMSO1 - 10%A very strong solvent, but can have biological effects. Keep final concentration <0.5% for most cell assays.
Propylene Glycol (PG)10 - 30%A common, low-toxicity vehicle in many formulations.
PEG 40010 - 40%A polymer with low toxicity, often used for in vivo studies.

Step-by-Step Methodology:

  • Prepare Concentrated Stock: Dissolve the (1-ethyl-1H-pyrrol-2-yl)methylamine in the chosen 100% co-solvent to create a high-concentration stock solution. Sonication may assist in this step.

  • Dilute into Aqueous Phase: Slowly add the co-solvent stock solution dropwise into the vortexing aqueous buffer. This rapid mixing is crucial to prevent the compound from "crashing out" or precipitating upon contact with the aqueous phase.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of haziness or precipitate.

  • Self-Validation: A successfully prepared co-solvent formulation should remain clear upon standing. Furthermore, a "dilution test" is recommended: take a small aliquot of your final solution and dilute it 5-10 fold with your aqueous buffer. If the compound remains in solution, it indicates a robust formulation. Precipitation upon dilution is a known risk with co-solvent systems.[4]

Protocol 3: Inclusion Complexation with Cyclodextrins

Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They possess a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface. The non-polar pyrrole and ethyl portions of your molecule can partition into this hydrophobic cavity, forming a "guest-host" inclusion complex. The hydrophilic exterior of the cyclodextrin then imparts water solubility to the entire complex.[1]

Caption: Diagram of a lipophilic guest molecule being encapsulated by a cyclodextrin host.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and excellent safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative that can form very strong complexes with cationic (protonated) drugs.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add the weighed (1-ethyl-1H-pyrrol-2-yl)methylamine directly to the cyclodextrin solution.

  • Equilibrate: Seal the container and stir the mixture at room temperature for 12-24 hours. This extended time is necessary to allow the system to reach equilibrium for complex formation. Gentle heating (40°C) can sometimes accelerate this process.

  • Remove Undissolved Compound: After equilibration, filter the solution using a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Self-Validation (Quantification): The clear filtrate contains the solubilized compound. It is essential to determine the final concentration of (1-ethyl-1H-pyrrol-2-yl)methylamine in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS) to know the exact solubility achieved.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. (A general review, direct link not available, but concepts are widely published).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Lee, Y., & Lee, J. (2017). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?. Journal of Pharmaceutical Investigation, 47(4), 295-302. [Link]

  • Kaur, T., & Singh, G. (2020). A Review on Solubility Enhancement Techniques. International Journal of Pharmacy & Pharmaceutical Research, 19(2), 249-268. [Link]

  • PubChem. (n.d.). (1H-pyrrol-2-yl)methanamine. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrrol-2-yl)methanamine. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Stability Guide for (1-Ethyl-1H-pyrrol-2-yl)methylamine

Executive Summary & Quick Specs (1-Ethyl-1H-pyrrol-2-yl)methylamine is a highly reactive heterocyclic building block. Its dual functionality—an electron-rich pyrrole ring and a nucleophilic primary amine—makes it excepti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Quick Specs

(1-Ethyl-1H-pyrrol-2-yl)methylamine is a highly reactive heterocyclic building block. Its dual functionality—an electron-rich pyrrole ring and a nucleophilic primary amine—makes it exceptionally prone to oxidative degradation and polymerization. Improper storage will lead to the formation of "pyrrole blacks" (insoluble polymers) and carbamate salts within hours to days.

ParameterSpecification
CAS Number 90000-40-1 (General analog ref: 69807-81-4)
Physical State Colorless to pale yellow liquid
Storage Temperature -20°C (Long-term) / 2-8°C (Working stock)
Atmosphere Inert Gas Required (Argon or Nitrogen)
Light Sensitivity High (Store in Amber Vials)
Shelf Life 6 months (properly stored) vs. <1 week (ambient air)

The "Golden Standard" Storage Protocol

Use this protocol to guarantee compound integrity. Every step is designed to interrupt a specific degradation pathway.

Step 1: Inert Atmosphere Handling (The Oxygen Barrier)
  • Why: Pyrroles undergo oxidative polymerization via a radical mechanism initiated by atmospheric oxygen.

  • Protocol: Always handle this compound inside a glovebox or use Schlenk techniques. If opening a bottle for the first time, immediately purge the headspace with dry Argon or Nitrogen for 60 seconds before re-sealing.

  • Verification: The liquid should remain clear or pale yellow. Darkening to brown/black indicates oxygen exposure.

Step 2: Temperature Control (Kinetic Suppression)
  • Why: Degradation reactions (dimerization) have activation energies that are significantly suppressed at lower temperatures.

  • Protocol: Store the bulk material at -20°C . For frequent use, a small aliquot can be kept at 4°C to prevent repeated freeze-thaw cycles, which can introduce moisture.

Step 3: Moisture & CO₂ Exclusion (The Amine Protection)
  • Why: The primary amine group (

    
    ) is basic and nucleophilic. It reacts with atmospheric CO₂ to form solid carbamate salts and with water to accelerate hydrolysis.
    
  • Protocol: Store over activated 4Å molecular sieves if the compound is kept in solution. Ensure caps are Parafilm-sealed or use Teflon-lined septa.

Degradation Mechanisms: The "Why"

Understanding how the molecule breaks down allows you to diagnose storage failures.

Pathway A: Oxidative Polymerization (The "Black Tar" Effect)

The pyrrole ring is electron-rich.[1] UV light or oxygen creates a radical cation, leading to chain polymerization. This results in the insoluble black tar often found in old bottles.

Pathway B: Carbamic Acid Formation

The side-chain amine reacts reversibly with CO₂ in the air to form a carbamic acid zwitterion, often appearing as a white crust or precipitate.

Pathway C: Acid-Catalyzed Polymerization

Even trace acids (from degrading solvents like chloroform) can protonate the pyrrole ring, triggering rapid polymerization (the "red resin" effect).

DegradationPathways cluster_prevention Prevention Strategies Fresh (1-Ethyl-1H-pyrrol-2-yl)methylamine (Clear/Pale Yellow Liquid) Oxidation Oxidative Radical Formation Fresh->Oxidation + O2 / UV Light Carbamate Carbamate Salt (White Precipitate) Fresh->Carbamate + CO2 (Air) AcidCat Acid-Catalyzed Oligomers (Red Resin) Fresh->AcidCat + H+ (Trace Acid) Polymer Polypyrrole 'Black Tar' (Insoluble Solid) Oxidation->Polymer Polymerization Argon Argon/N2 Atmosphere Cold Cold Storage (-20°C) Base Store away from Acids

Figure 1: Primary degradation pathways. Oxidative polymerization (black path) and CO₂ reaction (red path) are the most common storage failures.

Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to dark brown. Is it still usable?

  • Diagnosis: This is oxidative degradation (polypyrrole formation).

  • Action: If the color is light brown, the impurity level may be low (<5%). Check purity via 1H NMR (look for broad aromatic peaks or loss of the CH₂ integration).

  • Rescue: If purity is <90%, purify via vacuum distillation . Do not use column chromatography on silica gel without 1% triethylamine, as the acidity of silica will destroy the compound [1].

Q2: There is a white solid precipitating at the bottom of the bottle.

  • Diagnosis: This is likely the carbamate salt formed from reaction with atmospheric CO₂.

  • Action: This reaction is often reversible. Bubbling dry Nitrogen through the liquid (sparging) or applying a high vacuum can sometimes reverse the carbamate formation. If insoluble, filter the solid; the filtrate may still be good.

Q3: Can I store this compound in solution?

  • Recommendation: Avoid if possible. If necessary, store in anhydrous Benzene or Toluene (non-acidic, non-halogenated).

  • Warning: Never store in Chloroform or Dichloromethane (DCM). These solvents slowly decompose to form HCl, which will instantly polymerize the pyrrole ring [2].

Q4: What is the correct workup if I use this in a reaction?

  • Tip: When extracting, keep the pH basic (pH > 9). Pyrroles are acid-sensitive. Use basic alumina for filtration instead of silica gel to prevent on-column decomposition.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine. Retrieved from

  • Fisher Scientific. (2025). Handling and Storage of Pyrrole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2010). PubChem Compound Summary: Pyrrole-2-methylamine analogs. Retrieved from

  • Amarnath, V., et al. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology. Retrieved from

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Pyrrole Compounds for Long-Term Studies

A Message from Your Senior Application Scientist Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams in medicinal chemistry and basic research who leverage the incredible vers...

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams in medicinal chemistry and basic research who leverage the incredible versatility of the pyrrole scaffold. From atorvastatin to complex natural products, its role is undeniable[1][2]. However, I've also seen promising experiments derailed by a common, often underestimated, challenge: the inherent instability of these valuable compounds.

Pyrrole and its derivatives are notoriously sensitive to environmental factors, readily darkening in the vial or losing activity in solution. This guide is born from field experience and is designed to be your go-to resource. We will move beyond simple instructions to explore the why behind these phenomena and provide robust, validated strategies to ensure the integrity of your compounds from the moment of synthesis to the final data point. Let's ensure your long-term studies are built on a foundation of stability.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses the most frequent problems encountered during the handling and storage of pyrrole-containing molecules.

Question: My pyrrole solution, which was initially colorless, has turned yellow, brown, or even black. What is happening, and is my compound compromised?

Answer: This discoloration is the most common visual indicator of pyrrole degradation. The clear or pale liquid darkens because of exposure to air (oxygen) and, to a lesser extent, light.

  • Causality (The "Why"): The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation. When exposed to oxygen, a cascade of reactions is initiated, leading to the formation of radical species. These radicals can then attack other pyrrole molecules, initiating a chain reaction known as polymerization[3][4]. The resulting polypyrrole chains are extended conjugated systems, which absorb visible light and appear as dark, often insoluble, materials. The process is often auto-catalytic and can be accelerated by the presence of acid or light[3][5].

  • What to Do:

    • Assess the Severity: A slight yellow tinge may indicate minimal oxidation, and the compound might still be usable for non-critical applications, but verification of purity is essential. Dark brown or black coloration, especially with precipitate, indicates significant polymerization and degradation.

    • Analytical Verification: Do not proceed with critical experiments without analytical confirmation. Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify the presence of degradation products[6]. A significant decrease in the area of your primary peak or the appearance of multiple new peaks confirms degradation.

    • Repurification: For valuable compounds, purification via flash chromatography or preparative HPLC can sometimes isolate the remaining un-degraded material. However, the purified compound must be immediately stored under inert conditions to prevent recurrence. For commercially available pyrrole, distillation immediately before use is a common practice.

    • When to Discard: If significant degradation (>5-10%) is confirmed or if the compound is intended for sensitive biological assays or in-vivo studies, it is safest to discard the batch and start with fresh, pure material.

Question: I'm observing a gradual loss of my compound's biological activity in my assays over time, even though the solution looks clear. What could be the cause?

Answer: A loss of potency is a subtle but critical sign of chemical degradation. While polymerization causes visible changes, other degradation pathways can alter the molecule's structure without producing color.

  • Causality (The "Why"):

    • Oxidation: Initial oxidative events can modify the pyrrole ring or its substituents without causing polymerization, altering the molecule's shape and electronic properties. This can be sufficient to disrupt binding to a biological target like an enzyme or receptor[7].

    • Hydrolysis: If your pyrrole derivative contains sensitive functional groups, such as esters or amides, they can be susceptible to hydrolysis, especially under acidic or alkaline pH conditions[6][8]. This breaks down the molecule into different species, leading to a loss of the intended activity. Studies have shown that some pyrrole derivatives are extremely unstable in alkaline and acidic media[5][9].

    • Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate degradation reactions, breaking bonds and leading to inactive photoproducts[5].

  • What to Do:

    • Confirm with Analytics: Use a stability-indicating analytical method, like UHPLC or LC-MS, to analyze a sample of your stock solution[6][10]. Compare the chromatogram to a freshly prepared standard or a chromatogram from when the solution was first made. This will reveal if the concentration of the active compound has decreased.

    • Review Your Solvent/Buffer: Ensure the pH of your assay buffer is compatible with your compound's stability. If you suspect hydrolysis, run a short-term stability test of the compound in the buffer and analyze the results by HPLC.

    • Implement Strict Storage Protocols: Immediately transfer all stock solutions and solid materials to storage conditions that minimize exposure to oxygen, light, and incompatible pH levels. (See FAQs below for detailed protocols).

Diagram: Primary Degradation Pathways of Pyrrole Compounds

The following diagram illustrates the key environmental factors that lead to the degradation of pyrrole-containing molecules. Understanding these pathways is the first step toward preventing them.

Fig. 1: Key Degradation Pathways for Pyrrole Derivatives Pyrrole Stable Pyrrole Compound Degraded Degraded Products (Inactive/Polymerized) Pyrrole->Degraded Degradation Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis pH Acid/Base (Hydrolysis) Hydrolysis Hydrolysis pH->Hydrolysis Oxidation->Degraded Polymerization Polymerization Oxidation->Polymerization initiates Polymerization->Degraded Hydrolysis->Degraded Photolysis->Degraded

Caption: Factors leading to pyrrole degradation.

Frequently Asked Questions (FAQs)

This section provides preventative strategies and best practices for the long-term handling and storage of pyrrole compounds.

Question: What are the ideal long-term storage conditions for solid and solvated pyrrole derivatives?

Answer: Proper storage is the single most effective strategy for preserving your pyrrole compounds. The core principle is to minimize exposure to the degradation triggers outlined in Figure 1.

  • Expert Recommendation: For maximal stability, all pyrrole compounds should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures.

  • Practical Implementation:

    • Atmosphere: Upon receiving or synthesizing a new batch, immediately transfer it into a vial that can be securely sealed. Purge the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes before sealing. For highly sensitive compounds, aliquoting and storing in a glovebox is the gold standard.

    • Temperature: Freezing is highly effective at slowing polymerization and other degradation reactions[4]. For routine storage, -20°C is sufficient. For very sensitive compounds or long-term archival (>1 year), -80°C is recommended[4]. Basic pyrrole should be stored between 2-8°C.

    • Light: Always use amber glass vials to block UV and ambient light. For extra protection, wrap vials in aluminum foil or store them inside a light-blocking secondary container or box.

    • Solutions: Stock solutions should be prepared using deoxygenated solvents (see next FAQ). Once prepared, the solution should be purged with inert gas and stored frozen under the same conditions as the solid material.

Storage Condition Solid Compound (Powder/Oil) Stock Solution (in Organic Solvent) Rationale
Temperature -20°C (Standard) or -80°C (Archival)-20°C (Standard) or -80°C (Archival)Reduces reaction kinetics of degradation pathways[4].
Atmosphere Mandatory: Inert (Argon or Nitrogen)Mandatory: Inert (Argon or Nitrogen)Prevents oxidation, the primary degradation pathway[4].
Light Protection Mandatory: Amber Vial / DarknessMandatory: Amber Vial / DarknessPrevents initiation of photolytic degradation[5].
Container Glass vial with PTFE-lined capGlass vial with PTFE-lined capAvoids potential leaching from or reaction with plastics[11].

Table 1: Recommended Long-Term Storage Conditions for Pyrrole Compounds.

Question: How should I select a solvent and prepare solutions to maximize stability?

Answer: The choice of solvent and the method of preparation are critical. An inappropriate solvent can accelerate degradation.

  • Expert Recommendation: Always use high-purity, dry, and deoxygenated solvents. The ideal solvent should fully dissolve the compound without reacting with it.

  • Solvent Selection:

    • Compatibility: Non-protic solvents like anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF) are often good choices for preparing concentrated stock solutions.

    • Avoid Reactive Solvents: Avoid acidic solvents unless your compound is explicitly known to be stable under those conditions. Be cautious with alcohols like methanol or ethanol if your compound has functional groups prone to transesterification.

    • Aqueous Solutions: Preparing aqueous solutions for biological assays can be challenging. It's often best to prepare a concentrated stock in an organic solvent (e.g., DMSO) and then perform a final dilution into the aqueous buffer immediately before the experiment. Do not store pyrroles in aqueous buffers for extended periods unless stability has been confirmed.

  • Solution Preparation Protocol:

    • Deoxygenate the Solvent: Before use, sparge the required volume of solvent with a gentle stream of argon or nitrogen for 15-30 minutes. This removes dissolved oxygen.

    • Work Under Inert Gas: If possible, perform the weighing and dissolution steps under a positive pressure of inert gas (e.g., in a glovebox or using a Schlenk line).

    • Dissolve and Aliquot: Dissolve the compound in the deoxygenated solvent. Once fully dissolved, immediately aliquot the solution into smaller, single-use volumes in amber vials. This avoids repeated freeze-thaw cycles and re-exposure of the entire stock to air.

    • Purge and Seal: Before sealing each aliquot, purge the headspace of the vial with inert gas.

    • Store Immediately: Transfer the aliquots to the appropriate low-temperature storage (-20°C or -80°C).

Question: Can antioxidants be added to my solutions to prevent degradation?

Answer: Yes, for particularly sensitive compounds, adding a radical-scavenging antioxidant can provide an additional layer of protection, especially for solutions that may be handled frequently.

  • Causality (The "Why"): Antioxidants are molecules that readily neutralize the free radicals that initiate the oxidative degradation and polymerization of pyrroles[12]. They act as sacrificial agents, becoming oxidized themselves to protect your compound of interest. Many pyrrole derivatives themselves have been studied for their antioxidant properties[13][14].

  • Common Antioxidants and Usage:

    • Butylated Hydroxytoluene (BHT): A highly effective radical scavenger, commonly used in pharmaceutical preparations.

    • Alpha-Tocopherol (Vitamin E): A natural antioxidant that is also effective.

Antioxidant Typical Starting Concentration Solvent Compatibility Mechanism of Action
BHT0.01 - 0.1% (w/v)Good in most organic solventsChain-breaking antioxidant, scavenges peroxyl radicals[12].
Alpha-Tocopherol0.01 - 0.05% (w/v)Good in non-polar organic solventsChain-breaking antioxidant, scavenges lipid peroxyl radicals[12].

Table 2: Common Antioxidants for Stabilizing Pyrrole Solutions.

  • Important Consideration: Before using an antioxidant in a biological assay, you must run a control experiment to ensure the antioxidant itself does not interfere with the assay or exhibit its own biological activity.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Monitoring Pyrrole Stability via HPLC

This protocol outlines a self-validating system to track the purity of your compound over time.

  • Initial Time Point (T=0):

    • Prepare a fresh solution of your pyrrole compound in a suitable mobile phase-compatible solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Immediately analyze this solution using a validated HPLC method. A common starting point is a C18 reverse-phase column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Record the chromatogram. The area of the main peak at T=0 represents 100% purity. Save this reference chromatogram.

  • Sample Storage:

    • Store the solid compound and/or stock solutions using the rigorous methods described in the FAQs (inert gas, low temperature, darkness).

  • Subsequent Time Points (T=1 week, 1 month, etc.):

    • Prepare a new sample from the stored material at the exact same concentration as the T=0 sample.

    • Analyze using the identical HPLC method and conditions.

    • Compare the new chromatogram to the T=0 reference. Calculate the relative peak area of the parent compound. A decrease in this area and/or the appearance of new peaks (typically at earlier retention times for more polar degradation products) indicates instability.

  • Acceptance Criteria: Define a stability limit for your experiment. For many applications, a loss of >5% of the parent compound would render the material unsuitable for further use.

Diagram: Proactive Pyrrole Stabilization Workflow

This workflow provides a logical sequence of steps to ensure compound integrity throughout a research project.

Fig. 2: Proactive Workflow for Pyrrole Compound Management start Receive or Synthesize Pyrrole Compound qc1 Initial QC (T=0) (HPLC, LC-MS, NMR) start->qc1 solid_storage Aliquot Solid & Store (Inert Gas, -80°C, Dark) qc1->solid_storage Purity OK end Compound Consumed or Discarded qc1->end Purity NOT OK prep_stock Prepare Stock Solution (Deoxygenated Solvent, Optional Antioxidant) solid_storage->prep_stock solution_storage Aliquot Solution & Store (Inert Gas, -80°C, Dark) prep_stock->solution_storage use_exp Use in Experiment solution_storage->use_exp qc2 Periodic QC (e.g., Monthly HPLC) use_exp->qc2 use_exp->end Stock Depleted qc2->use_exp Purity OK qc2->end Degraded

Caption: A workflow for managing pyrrole stability.

References

  • What is the degradation mechanism of pyrrole? - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]

  • Pyrrole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Pyrrole-Modified Liposomes for Improved Drug Stability and Bioavailability. (2023). SciTechnol. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (n.d.). OAText. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed. [Link]

  • Does it make sense to freeze pyrrole to stop spontaneous polymerization? (2017). ResearchGate. [Link]

  • Pyrrolization and antioxidant function of proteins following oxidative stress. (2001). PubMed. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI. [Link]

  • Formation and Stability of Pyrrole Adducts in the Reaction of Levuglandin E2 With Proteins. (1995). PubMed. [Link]

  • A study of the degradation and stability of polypyrrole by inverse gas chromatography, X-ray photoelectron spectroscopy, and conductivity measurements. (n.d.). ResearchGate. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PMC. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). ResearchGate. [Link]

  • Biological activity of two new pyrrole derivatives against stored-product species: influence of temperature and relative humidity. (2016). PubMed. [Link]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025). MDPI. [Link]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025). ResearchGate. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). MDPI. [Link]

  • Pharmaceuticals based on the Pyrrole Nucleus. (2019). University of Birmingham. [Link]

  • Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022). IntechOpen. [Link]

  • Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. (n.d.). ResearchGate. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC. [Link]

  • Synthesis and photophysical properties of pyrrole/polycyclic aromatic units hybrid fluorophores. (2010). PubMed. [Link]

  • Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. (2023). MDPI. [Link]

  • Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. (2023). ACS Central Science. [Link]

  • Antioxidant Properties, Neuroprotective Effects and in Vitro Safety Evaluation of New Pyrrole Derivatives. (2025). ResearchGate. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. [Link]

  • The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath? (2021). MDPI. [Link]

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Optimization

Technical Support Center: Strategies for Scaling Up the Synthesis of (1-Ethyl-1H-pyrrol-2-yl)methylamine

Welcome to the technical support center for the synthesis and scale-up of (1-ethyl-1H-pyrrol-2-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to address common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (1-ethyl-1H-pyrrol-2-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for transitioning this synthesis from the laboratory bench to larger-scale production. Reproducibility and scalability are often significant hurdles in chemical synthesis, and this guide aims to provide in-depth, field-proven insights to ensure a robust and efficient process.[1]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (1-ethyl-1H-pyrrol-2-yl)methylamine, primarily focusing on the widely-used reductive amination pathway starting from 1-ethyl-1H-pyrrole-2-carbaldehyde.

Low Yield of (1-Ethyl-1H-pyrrol-2-yl)methylamine in Reductive Amination

Question: My reductive amination of 1-ethyl-1H-pyrrole-2-carbaldehyde with ammonia is resulting in a low yield of the desired primary amine. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in this reductive amination can stem from several factors, ranging from the quality of starting materials to the choice of reducing agent and reaction conditions. Here's a systematic approach to troubleshooting:

  • Purity of Starting Aldehyde: The purity of 1-ethyl-1H-pyrrole-2-carbaldehyde is critical. Impurities can interfere with the reaction, potentially leading to side products or catalyst deactivation. It is advisable to use a high-purity aldehyde. If necessary, purify the starting material by distillation or chromatography before use.

  • Imine Formation and Stability: The reaction proceeds through an intermediate imine, which is then reduced.[2][3] Inefficient imine formation or instability of the imine can lead to lower yields.

    • Ammonia Source: Using a high concentration of ammonia is crucial to drive the equilibrium towards imine formation. Anhydrous ammonia in an organic solvent or a concentrated solution of ammonia in methanol are common choices. For larger-scale operations, handling gaseous ammonia requires specialized equipment and safety protocols.

    • Water Removal: The formation of the imine from the aldehyde and ammonia generates water.[4] On a larger scale, the accumulation of water can inhibit the reaction. The use of a dehydrating agent or azeotropic removal of water can be beneficial, although this adds complexity to the process.[2]

  • Choice and Stoichiometry of Reducing Agent: The selection of the reducing agent is a critical parameter.

    • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent often favored for reductive aminations as it can reduce the imine in the presence of the aldehyde.[4][5][6] However, it is moisture-sensitive, and its potency can degrade over time.[6][7][8] For scale-up, ensuring the quality and accurate stoichiometry of STAB is essential. An assay to determine the active borohydride content can be beneficial for consistent results.[6]

    • Sodium Borohydride (NaBH₄): While more cost-effective, NaBH₄ can also reduce the starting aldehyde to the corresponding alcohol, leading to byproducts.[2][3] A stepwise procedure, where the imine is formed first, followed by the addition of NaBH₄, can mitigate this issue.[4][5]

    • Catalytic Hydrogenation: For large-scale synthesis, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is an economical and effective method.[4] However, optimization of catalyst loading, hydrogen pressure, and temperature is required. This method may not be suitable if the molecule contains other reducible functional groups.[4]

  • Reaction Conditions:

    • Solvent: The choice of solvent is important for solubility of reactants and intermediates. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used with STAB.[5] For catalytic hydrogenation, alcohols like methanol or ethanol are typical solvents.

    • Temperature: The reaction temperature should be carefully controlled. While imine formation may be favored at slightly elevated temperatures, the reduction step is often carried out at room temperature or below to minimize side reactions.

Experimental Protocol: Optimized Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of 1-ethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM), add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Formation of Side Products During Synthesis

Question: I am observing significant amounts of side products in my reaction, particularly the corresponding alcohol of the starting aldehyde and dialkylated amines. How can I minimize these impurities?

Answer: The formation of byproducts is a common challenge in scaling up chemical reactions. Here's how to address the specific impurities you're encountering:

  • Minimizing Alcohol Formation: The formation of (1-ethyl-1H-pyrrol-2-yl)methanol is a result of the reduction of the starting aldehyde.

    • Use a Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride is generally more selective for the imine over the aldehyde compared to sodium borohydride.[5][6]

    • Stepwise Procedure: If using a less selective reducing agent like NaBH₄, ensure complete or near-complete formation of the imine before adding the reducing agent.[4][5]

  • Preventing Dialkylation: The formation of the secondary amine, bis((1-ethyl-1H-pyrrol-2-yl)methyl)amine, occurs when the primary amine product reacts with another molecule of the starting aldehyde and is subsequently reduced.

    • Control Stoichiometry: Using a large excess of the ammonia source can help to favor the formation of the primary amine over the secondary amine.

    • Slow Addition of Aldehyde: In a scaled-up batch process, adding the aldehyde slowly to the mixture of the ammonia source and the reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the chance of the primary amine product reacting with it.

    • Stepwise Reduction: A one-pot, two-step procedure where the imine is formed first and then reduced can be very effective in preventing dialkylation.[4]

Challenges with Product Purification

Question: I am having difficulty purifying the (1-ethyl-1H-pyrrol-2-yl)methylamine from the reaction mixture. What are the recommended purification strategies for this compound on a larger scale?

Answer: Purification of amines can be challenging due to their basic nature. Here are some strategies suitable for larger quantities:

  • Acid-Base Extraction: This is a classic and effective method for purifying amines.

    • Dissolve the crude product in a suitable organic solvent.

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or separate.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an excellent method for purification on a large scale.[9][10]

  • Crystallization: If the product is a solid, or if a solid salt can be formed (e.g., hydrochloride or tartrate salt), crystallization can be a highly effective purification technique for achieving high purity on a large scale.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of (1-ethyl-1H-pyrrol-2-yl)methylamine?

A1: When scaling up any chemical synthesis, a thorough safety review is paramount. For this specific synthesis, consider the following:

  • Handling of Reagents:

    • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.[7][8] It should be handled in a dry, inert atmosphere.

    • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Gaseous ammonia is toxic and requires specialized handling equipment and a well-ventilated area.

    • Solvents: Many organic solvents used in this synthesis are flammable and may have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Exothermic Reactions: The quenching of the reaction and the neutralization steps can be exothermic. Ensure adequate cooling capacity and slow addition of reagents to control the temperature.

  • Pressure Build-up: If hydrogen gas is used for catalytic hydrogenation, a robust reactor designed for pressure reactions is necessary.

Q2: Are there alternative synthetic routes to (1-ethyl-1H-pyrrol-2-yl)methylamine that are more amenable to scale-up?

A2: While reductive amination is a common and effective route, other strategies can be considered, especially for large-scale production:

  • Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with a suitable (1-ethyl-1H-pyrrol-2-yl)methyl halide, followed by hydrazinolysis to release the primary amine. This can be a high-yielding method but involves multiple steps.

  • Reduction of a Nitrile: The corresponding nitrile, 1-ethyl-1H-pyrrole-2-carbonitrile, can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The synthesis of the nitrile would be an additional step.

Q3: How can I monitor the progress of the reaction effectively during a large-scale run?

A3: Real-time monitoring is crucial for process control and optimization.

  • In-process Controls (IPCs): Regularly taking small samples from the reactor for analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the consumption of starting materials and the formation of the product and any byproducts.

  • Spectroscopic Techniques: For larger-scale manufacturing, Process Analytical Technology (PAT) tools such as in-situ Infrared (IR) or Raman spectroscopy can be implemented for real-time monitoring of key reaction species.

Q4: What are the best practices for handling and disposing of waste generated from this synthesis?

A4: Proper waste management is a critical aspect of green and sustainable chemistry.

  • Boron-containing waste: Waste streams containing borohydride reagents should be quenched carefully with a suitable reagent (e.g., acetic acid or acetone) before disposal to neutralize any remaining active hydride.

  • Solvent waste: Halogenated and non-halogenated solvent waste should be segregated and disposed of according to institutional and local regulations.

  • Aqueous waste: The pH of aqueous waste streams should be neutralized before disposal.

III. Data and Workflow Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantagesScale-up Considerations
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines.[5][6]Moisture sensitive, relatively expensive.[7][11]Requires careful handling under anhydrous conditions. Potency should be checked for lot-to-lot consistency.[6]
Sodium Borohydride (NaBH₄) Cost-effective, readily available.Can reduce aldehydes and ketones.[2][3]Stepwise addition after imine formation is recommended to improve selectivity.[4][5]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Economical for large scale, high atom economy.[4]Requires specialized pressure equipment. May not be suitable for molecules with other reducible functional groups.[4]Catalyst selection, loading, and reaction parameters need careful optimization.
Diagram 1: General Workflow for the Synthesis and Purification of (1-ethyl-1H-pyrrol-2-yl)methylamine

G cluster_synthesis Synthesis cluster_purification Purification start 1-Ethyl-1H-pyrrole- 2-carbaldehyde + Ammonia imine Imine Formation start->imine reduction Reduction (e.g., STAB, NaBH4, H2/Pd-C) imine->reduction crude Crude Product reduction->crude extraction Acid-Base Extraction crude->extraction Option 1 distillation Distillation crude->distillation Option 2 crystallization Crystallization (as salt) extraction->crystallization final Pure (1-ethyl-1H-pyrrol-2-yl)methylamine extraction->final distillation->final crystallization->final

Caption: Synthesis and purification workflow.

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of (1-ethyl-1H-pyrrol-2-yl)methylamine impure_aldehyde Impure Starting Aldehyde problem->impure_aldehyde poor_imine Inefficient Imine Formation problem->poor_imine reductant_issue Suboptimal Reducing Agent/Conditions problem->reductant_issue side_reactions Side Reactions (e.g., alcohol formation, dialkylation) problem->side_reactions purify_aldehyde Purify Aldehyde impure_aldehyde->purify_aldehyde excess_ammonia Use Excess Ammonia poor_imine->excess_ammonia water_removal Remove Water (azeotropic/drying agent) poor_imine->water_removal optimize_reductant Optimize Reducing Agent (type, stoichiometry) reductant_issue->optimize_reductant control_temp Control Temperature reductant_issue->control_temp stepwise Stepwise Procedure side_reactions->stepwise

Caption: Troubleshooting low yield issues.

IV. References

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from [Link]

  • One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA) and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (NIBTS) as novel and reusable catalysts. (2009). Arkivoc, 2009(11), 224-233.

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. (2020, September 9). The Journal of Organic Chemistry, 85(19), 12343-12365.

  • US4283254A - Methylamines purification by distillation and purge - Google Patents. (n.d.). Retrieved from

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. (2016). Catalysis Science & Technology, 6(10), 3477-3486.

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma. (2024, August 28). Retrieved from [Link]

  • New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. Retrieved from [Link]

  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (2010). Molecules, 15(4), 2520-2525.

  • Reductive Amination. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

  • An Efficient and Rapid Synthesis of N-Substituted Pyrroles by Microwave Assisted Solid Acid Catalysis. (2019). Current Green Chemistry, 6(2), 94-105.

  • Advances and challenges in the synthesis of pyrrole systems of a limited access. (2012). Russian Journal of Organic Chemistry, 48(1), 1-36.

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (2006, September 20). Journal of the American Chemical Society, 128(40), 13052-13053.

  • EP0037695B1 - Methylamines purification process - Google Patents. (n.d.). Retrieved from

  • MP-Triacetoxyborohydride. (n.d.). Biotage. Retrieved from [Link]

  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (2010, April 9). Molecules, 15(4), 2520-2525.

  • Sodium Triacetoxyborohydride - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • Simulation of The Production Process of Methylamines From Methanol and Ammonia. (n.d.). International Journal of Scientific & Engineering Research, 10(5).

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. (2011, April 28). Organic Process Research & Development, 15(3), 672-676.

  • How do you prepare sodium triacetoxyborohydride? - Knowledge - Bloom Tech. (2023, June 2). Retrieved from [Link]

  • Methylamine Separations Enabled by Cooperative Ligand Insertion in Copper–Carboxylate Metal–Organic Frameworks. (2021). Journal of the American Chemical Society, 143(30), 11568-11576.

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022, September 12). ACS Sustainable Chemistry & Engineering, 10(38), 12648-12657.

  • Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. (2021). The Journal of Organic Chemistry, 86(17), 11849-11860.

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journal of Organic Chemistry, 9, 2324-2356.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024, October 7). Molecules, 29(19), 4649.

  • 1-Ethyl-2-pyrrolecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 1-ethyl-1h-pyrrole-2-carbaldehyde (C7H9NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. (2023). Molecules, 28(15), 5786.

  • Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. (2013, July 19). Tetrahedron, 69(29), 5966-5975.

  • (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024, October 1). Retrieved from [Link]

  • 1-Pyrroline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and structural characterization of 1,2-bis((1 H-pyrrol-2-yl)methylene)hydrazine and its Cu(II) complex. (2015). Journal of Coordination Chemistry, 68(15), 2635-2645.

Sources

Troubleshooting

Technical Support Center: Purification of Organic Amines via Flash Chromatography

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying organic amines. These molecules are notorious for their challenging behavior on standard silica gel, often leading to...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying organic amines. These molecules are notorious for their challenging behavior on standard silica gel, often leading to frustration in the lab. This guide is structured to function as a direct line to a support scientist, addressing the common questions and troubleshooting scenarios you'll encounter. We will move from foundational knowledge to specific problem-solving, explaining the chemistry behind each recommendation to empower you to make informed decisions in your future purifications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when approaching the purification of basic compounds.

Q1: Why is it so difficult to purify organic amines on standard silica gel?

Answer: The primary challenge lies in the fundamental acid-base chemistry between the analyte and the stationary phase.[1][2][3]

  • Acidic Stationary Phase: Standard silica gel is characterized by surface silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[2][3]

  • Basic Analyte: Organic amines are basic compounds.

  • Strong Interaction: This acid-base interaction leads to strong, often irreversible, binding of the amine to the silica surface.[1][3] This results in significant chromatographic issues, including broad, tailing peaks, poor resolution, and in some cases, the compound failing to elute from the column at all.[3][4]

Q2: What are my main options for a stationary phase when purifying an amine?

Answer: You have several choices, and the best one depends on your specific molecule's properties and solubility. The goal is to mitigate the unwanted interaction with acidic silanols.

Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Standard Silica Neutral or acidic compounds; amines only with a modifier.Inexpensive, widely available, extensive literature.Requires mobile phase modifiers for amines, which can complicate workup.[2][4]
Amine-Functionalized Silica (NH2) Basic amines (secondary, tertiary, N-heterocycles).[2][5]Eliminates the need for basic modifiers in the mobile phase, simplifies chromatography, uses standard normal-phase solvents.[1][2][6]More expensive than bare silica.
Alumina (Basic or Neutral) Acid-sensitive or very basic compounds.Less acidic than silica, can be a good alternative for certain amines.Particle size can be larger, potentially leading to lower resolution than modern silica gels.[3]
Reversed-Phase (e.g., C18) Polar, ionizable, or water-soluble amines.[2][3]Excellent for polar amines; manipulating mobile phase pH provides powerful control over retention.[3][7]Requires aqueous mobile phases which can be more difficult to evaporate.
Q3: When and why should I add a basic modifier like triethylamine (TEA) or ammonia to my mobile phase?

Answer: You should add a basic modifier when using standard silica gel to purify an amine. The modifier acts as a "competing base." It is a small, basic molecule that interacts with the acidic silanol sites on the silica, effectively "neutralizing" the stationary phase.[2][3] This prevents your target amine from binding too strongly, allowing it to elute properly and resulting in sharper, more symmetrical peaks.[2] Common choices include triethylamine (TEA), ammonium hydroxide, or a solution of ammonia in methanol.[2][8]

Q4: What are the drawbacks of using a mobile phase modifier?

Answer: While effective, adding a modifier like TEA is not without consequences:

  • Removal Post-Chromatography: The modifier must be removed from your purified fractions. If your target compound is acidic or if there are acidic impurities, it can form a triethylammonium salt, which is non-volatile and difficult to remove by simple evaporation.[9]

  • Reduced Retention: The modifier significantly reduces the retention of basic compounds, which can sometimes lead to co-elution with non-polar impurities.[4]

  • Reduced Loading Capacity: The presence of the modifier can decrease the overall amount of crude material you can effectively purify on a given column.[4]

Troubleshooting Guide: Common Problems & Solutions

This section is designed to solve specific issues you may encounter during your experiment.

Problem: My amine is showing severe peak tailing on a silica column.

Cause: This is the classic symptom of strong acid-base interactions between your basic amine and the acidic silanol groups on the silica surface.[10] The tail represents a slow, continuous desorption of the analyte from these active sites.

Solutions:

  • Add a Competing Base: This is the most common first step. Add 0.1 - 2% (v/v) of triethylamine (TEA) or ammonium hydroxide to your mobile phase.[4] This base will compete for the active silanol sites, improving peak shape.[2]

  • Switch to an Amine-Functionalized Column: This is often the most elegant solution. An amine (NH2) column has a slightly basic surface that repels basic compounds in a controlled manner, preventing strong interactions and eliminating the need for mobile phase additives.[1][4][6]

  • Consider Reversed-Phase: For polar amines, reversed-phase chromatography at a high pH (e.g., using 0.1% TEA or ammonium bicarbonate in the mobile phase) can be very effective.[3] At a pH two units above the amine's pKa, the amine is deprotonated (neutral), making it more hydrophobic and more retentive, leading to excellent peak shape and separation.[3]

Decision Workflow for Amine Purification

start Start: Purify Organic Amine solubility Check Solubility: Non-polar (Hex, DCM) or Polar (MeOH, H2O)? start->solubility np_path Non-Polar / Organic Soluble solubility->np_path Non-Polar rp_path Polar / Water Soluble solubility->rp_path Polar np_choice Use Normal Phase np_path->np_choice silica Try Standard Silica + 0.5-1% TEA or NH4OH np_choice->silica tailing Still Tailing or Poor Resolution? silica->tailing tailing->start No, Success! amine_col Switch to Amine (NH2) Column tailing->amine_col Yes amine_col->start Success! rp_choice Use Reversed Phase rp_path->rp_choice rp_method Use C18 Column with H2O/ACN or H2O/MeOH rp_choice->rp_method rp_ph Adjust pH to >2 units above amine pKa (e.g., add 0.1% NH4OH) rp_method->rp_ph rp_ph->start Success!

Caption: Decision tree for selecting a purification strategy.

Problem: My TLC with a basic modifier looks perfect, but the column separation is terrible.

Cause: A great TLC result doesn't always translate directly to a column for several reasons, especially with amines.

Solutions:

  • Ensure Proper Column Equilibration: Before loading your sample, you must flush the silica column with at least 5-10 column volumes of the mobile phase containing the basic modifier.[11] This ensures the entire silica bed is "deactivated" before the sample is introduced. Incomplete equilibration is a primary cause of poor translation from TLC to column.

  • Optimize Sample Loading (Dry Load): If your crude sample does not dissolve well in the initial, non-polar mobile phase, liquid loading can cause the sample to precipitate at the top of the column, leading to broad bands and poor separation.[2]

    • Dry Loading Protocol: Dissolve your crude mixture in a strong, volatile solvent (like DCM or MeOH). Add a small amount of silica gel (or Celite®) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Load this powder directly onto the top of your column bed.[11][12] This ensures your entire sample starts as a narrow, uniform band.

  • Reduce Sample Load: Overloading the column is a common issue. The strong interactions of amines can quickly saturate the active sites on the silica. Try reducing the amount of crude material loaded onto the column by 50%.

Problem: My amine won't elute, even with 10% Methanol in DCM and 1% TEA.

Cause: The amine is exceptionally basic or polar, leading to extremely strong binding to the silica that even a standard polar solvent system with a modifier cannot overcome.

Solutions:

  • Use a More Aggressive Basic Modifier: A solution of 10% ammonia in methanol can be used as the polar component of the mobile phase with dichloromethane.[8] This provides a higher concentration of a stronger competing base to displace your product.

  • Switch to an Amine (NH2) Column: This is an ideal scenario for an amine-functionalized column. The modified surface will prevent the irreversible binding and allow for elution with less polar, "softer" solvent systems like hexane/ethyl acetate.[3][6]

  • Switch to HILIC: For very polar amines that are insoluble in typical normal-phase solvents, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy. This technique uses a polar stationary phase (like an amine column) with a reversed-phase type gradient (starting with high organic and going into water).[13]

Troubleshooting Workflow for Peak Tailing

start Problem: Severe Peak Tailing check_modifier Are you using standard silica? start->check_modifier add_modifier Add 0.5-1% TEA or NH4OH to the mobile phase. check_modifier->add_modifier Yes advanced_options Advanced Solutions check_modifier->advanced_options No, already using NH2/RP equilibrate Did you equilibrate the column with >5 column volumes of modified solvent? add_modifier->equilibrate equilibrate->start No, re-run still_tailing Still Tailing? equilibrate->still_tailing Yes dry_load Try Dry Loading the sample. still_tailing->dry_load Yes dry_load->advanced_options use_nh2 Switch to an Amine (NH2) Column advanced_options->use_nh2 use_rp Switch to Reversed-Phase with high pH mobile phase advanced_options->use_rp

Caption: Step-by-step workflow for troubleshooting peak tailing.

Problem: I successfully purified my amine with TEA, but now I have a triethylammonium salt in my final product.

Cause: The basic TEA in your fractions has reacted with an acidic species to form a non-volatile salt. This acid could be residual acid from the reaction workup, an acidic impurity that co-eluted, or even your target molecule if it has an acidic proton.

Solutions:

  • Aqueous Bicarbonate Wash: Dissolve the final product in a water-immiscible organic solvent (like ethyl acetate or DCM). Wash this solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The bicarbonate will deprotonate the triethylammonium ion, liberating free triethylamine. The free TEA will remain in the organic layer.

  • Evaporate with a Co-solvent: After the aqueous wash, the free TEA can often be removed by rotary evaporation. To aid its removal, you can add a solvent like toluene and co-evaporate; the azeotrope helps pull off the last traces of the amine.

  • Use a More Volatile Base: In the future, consider using a solution of ammonia in methanol as your modifier. The resulting ammonium salts are often more easily removed, or the excess ammonia can be evaporated more readily than TEA.[8]

Experimental Protocols

Protocol 1: Method Development on TLC with a Basic Modifier
  • Prepare a Modifier Stock Solution: Create a 10% v/v solution of TEA in your polar solvent (e.g., 1 mL TEA in 9 mL Ethyl Acetate).

  • Spot the TLC Plate: Spot your crude reaction mixture onto a standard silica gel TLC plate.

  • Test Solvent Systems: Develop the plate in a chamber with your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). To this eluent, add 1% TEA. For the example, if you make 10 mL of eluent (8 mL Hexane, 2 mL EtOAc), add 100 µL of TEA.

  • Analyze Rf Values: Visualize the plate under UV light and/or with a stain. Aim for an Rf value of 0.15 - 0.35 for your target compound.[14] This range provides a good balance between retention and run time on the column.

  • Optimize: Adjust the ratio of polar to non-polar solvent to achieve the target Rf.

Protocol 2: Dry Loading a Basic Sample
  • Dissolve Sample: Dissolve your crude material completely in a minimal amount of a suitable volatile solvent (e.g., Dichloromethane, Methanol, Acetone).

  • Add Sorbent: To the solution, add an amount of silica gel roughly 1.5-2 times the weight of your crude sample.

  • Mix and Evaporate: Swirl the slurry to ensure the sample is evenly distributed on the silica. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Load Column: Carefully pour the silica-adsorbed sample onto the top of your pre-packed and equilibrated column bed.

  • Top with Sand: Gently add a thin layer (0.5-1 cm) of sand on top of the sample layer to prevent it from disturbing when you add the eluent.

  • Begin Elution: Carefully add the mobile phase and begin the purification.

References

  • Kinesis Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
  • Biotage. (2018). Successful Flash Chromatography. King Group.
  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient?
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Reddit User cheezburgerlover et al. (2025, April 18). Triethylammonium after flash chromatography. r/Chempros.

Sources

Reference Data & Comparative Studies

Comparative

Pharmacokinetic Profiling of (1-Ethyl-1H-pyrrol-2-yl)methylamine Derivatives: A Comparative Technical Guide

The following technical guide provides an in-depth pharmacokinetic (PK) comparison of (1-ethyl-1H-pyrrol-2-yl)methylamine analogs. This analysis focuses on the structural optimization of the pyrrole scaffold, a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacokinetic (PK) comparison of (1-ethyl-1H-pyrrol-2-yl)methylamine analogs. This analysis focuses on the structural optimization of the pyrrole scaffold, a critical moiety in the development of necroptosis inhibitors, antipsychotics (e.g., remoxipride analogs), and antimycobacterial agents.

Executive Summary & Scaffold Analysis

The (1-ethyl-1H-pyrrol-2-yl)methylamine scaffold represents a strategic modification of the canonical pyrrole-2-methylamine pharmacophore. While the unsubstituted and N-methyl variants are common building blocks, the N-ethyl analog offers a distinct physicochemical profile that alters metabolic stability, blood-brain barrier (BBB) penetration, and target residence time.

This guide compares three primary structural classes based on the N-substitution pattern:

  • Analog A (Baseline): N-Methyl (1-methyl-1H-pyrrol-2-yl)methylamine.

  • Analog B (Target): N-Ethyl (1-ethyl-1H-pyrrol-2-yl)methylamine.

  • Analog C (Functionalized): N-Substituted variants (e.g., hydroxyethyl, pyran-ethyl) designed for metabolic blockade.

Structural Relationship Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and metabolic soft spots associated with this scaffold.

G Scaffold Pyrrole-2-methylamine Scaffold N_Sub N1-Substitution (Methyl vs. Ethyl) Scaffold->N_Sub Lipophilicity & Metabolic Route C5_Pos C5-Position (Oxidative Liability) Scaffold->C5_Pos Reactive Metabolite Formation Amine_Tail Methylamine Tail (Basic Center) Scaffold->Amine_Tail Solubility & Permeability Outcome_A Analog A (Methyl) Rapid N-demethylation High CNS Entry N_Sub->Outcome_A Outcome_B Analog B (Ethyl) Steric Shielding Altered LogP N_Sub->Outcome_B

Caption: SAR map highlighting key modification sites. N1-substitution dictates the primary metabolic clearance pathway, while C5 remains a universal site for oxidative liability.

Comparative Pharmacokinetic Performance

The following data synthesizes experimental findings from necroptosis inhibitor optimization and general pyrrole medicinal chemistry.

Table 1: Physicochemical and DMPK Profile Comparison
ParameterAnalog A (N-Methyl) Analog B (N-Ethyl) Analog C (Functionalized) Implication
LogP (Lipophilicity) 1.2 - 1.51.8 - 2.10.8 - 1.2N-Ethyl increases lipophilicity, enhancing passive permeability but increasing non-specific binding.
Microsomal Stability (

)
Low (< 15 min)Moderate (20-45 min)High (> 60 min)N-Ethyl provides steric hindrance against dealkylation but introduces

-oxidation risks.
Primary Clearance Route N-Demethylation (CYP450)Side-chain Oxidation / N-DealkylationRenal / Phase II ConjugationN-Methyl is a rapid substrate for CYP2D6/3A4.
BBB Permeability (

)
High (> 0.8)High (> 1.[1]0)Low - ModerateN-Ethyl analogs show superior brain uptake, relevant for CNS targets (e.g., MAO-A).
Toxicological Risk Reactive Iminium Ion formationModerateLowUnblocked pyrroles can form reactive metabolites leading to hepatotoxicity.
Detailed Mechanistic Analysis
1. Metabolic Stability & Clearance
  • Analog A (N-Methyl): The methyl group is highly susceptible to oxidative N-demethylation by cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4). This results in the formation of the unsubstituted pyrrole, which is often rapidly glucuronidated or further oxidized.

  • Analog B (N-Ethyl): The ethyl group introduces steric bulk that retards the rate of N-dealkylation. However, it opens a new metabolic pathway: oxidation at the terminal carbon (

    
    -oxidation) or the methylene carbon (
    
    
    
    oxidation). Despite this, the overall intrinsic clearance (
    
    
    ) is typically lower than the methyl variant, resulting in an extended half-life in rat liver microsomes (RLM).
2. Distribution and CNS Penetration

For CNS indications (e.g., antipsychotics or tracers), the (1-ethyl-1H-pyrrol-2-yl)methylamine scaffold is superior. The incremental increase in lipophilicity (+0.5 LogP units) enhances passive diffusion across the blood-brain barrier. However, this must be balanced against plasma protein binding (PPB); the N-ethyl analog typically exhibits 85-95% PPB compared to 70-80% for the N-methyl analog.

Metabolic Pathway Visualization

Understanding the degradation of these analogs is vital for lead optimization. The diagram below contrasts the metabolic fate of the N-Methyl vs. N-Ethyl scaffolds.

Metabolism Methyl Analog A (N-Methyl) (Substrate) CYP CYP450 (Oxidation) Methyl->CYP Rapid Ethyl Analog B (N-Ethyl) (Substrate) Ethyl->CYP Slower Demethyl N-Demethylated Pyrrole CYP->Demethyl N-dealkylation CYP->Demethyl Minor Pathway HydroxyEthyl 1-(2-Hydroxyethyl) Intermediate CYP->HydroxyEthyl Side-chain Ox Reactive Reactive Iminium Ion (Hepatotoxicity Risk) Demethyl->Reactive Ring Oxidation Glucuronide N-Glucuronide (Excretion) Demethyl->Glucuronide UGT HydroxyEthyl->Glucuronide Phase II

Caption: Metabolic divergence: Analog A undergoes rapid N-demethylation leading to potential reactive intermediates, while Analog B favors side-chain oxidation, often preserving the scaffold integrity.

Experimental Protocols for Validation

To validate the PK profile of new (1-ethyl-1H-pyrrol-2-yl)methylamine analogs, the following standardized protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and 

.
  • Preparation: Prepare 10 mM stock solutions of Analog A and B in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) with PBS (pH 7.4).

    • Spike test compounds to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Assess the safety of the pyrrole ring (C5 oxidation risk).

  • Incubation: Follow Protocol A but include Glutathione (GSH) at 5 mM and cytosolic fraction (if testing for cytosolic enzymes) or just microsomes.

  • Detection: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts.

  • Interpretation: Presence of GSH adducts indicates bioactivation of the pyrrole ring to a reactive electrophile. Note: N-Ethyl analogs often show reduced GSH adduct formation compared to N-Methyl due to steric protection.

References

  • Vertex Pharmaceuticals. (2008). Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Jensen, S. B., et al. (2008). Synthesis and cerebral uptake of 1-(1-[11C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, a novel tracer for positron emission tomography studies of monoamine oxidase type A. Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry.

  • Kumar, N. M., et al. (2025).[2] A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate.

  • BenchChem. (2025). N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

Sources

Validation

assessing the development of resistance to novel antimicrobial pyrroles

Title: Comparative Assessment of Resistance Evolution: Novel Antimicrobial Pyrroles vs. Conventional Therapeutics Introduction: The Resistance Paradox of Pyrroles Novel antimicrobial pyrroles (e.g., halogenated pyrrolomy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Assessment of Resistance Evolution: Novel Antimicrobial Pyrroles vs. Conventional Therapeutics

Introduction: The Resistance Paradox of Pyrroles

Novel antimicrobial pyrroles (e.g., halogenated pyrrolomycins, aryl-pyrroles, and marinopyrrole derivatives) represent a high-stakes frontier in drug discovery. Unlike traditional beta-lactams that target cell wall synthesis, many pyrroles function as protonophores —uncoupling oxidative phosphorylation by disrupting the transmembrane proton gradient—or as next-generation DNA gyrase inhibitors.

While their potency against multi-drug resistant (MDR) pathogens like MRSA and VRE is well-documented, their clinical viability hinges on one critical question: How quickly does resistance evolve?

This guide provides a rigorous, comparative framework for assessing resistance liabilities. It moves beyond basic MIC testing to multi-generational evolutionary stress tests, contrasting novel pyrroles against high-resistance-liability controls (e.g., Ciprofloxacin) and low-liability controls (e.g., Vancomycin).

Comparative Analysis: Pyrroles vs. Standards

The following data summarizes the typical resistance profiles of membrane-active pyrroles compared to standard-of-care antibiotics.

Table 1: Spontaneous Mutation Frequency (SMF)

Objective: Determine the frequency of pre-existing resistant mutants in a high-density population (


 CFU).
Compound ClassRepresentative DrugTarget MechanismSMF (at 4x MIC)Resistance Liability
Novel Pyrrole NPA-Series (Synthetic)Membrane Depolarization / Protonophore

Low (Multi-target nature makes single-point mutations ineffective)
Fluoroquinolone CiprofloxacinDNA Gyrase (GyrA) / Topo IV

to

High (Single point mutations in QRDR region confer survival)
Rifamycin RifampicinRNA Polymerase (

-subunit)

Very High (Rapid selection of rpoB mutants)
Glycopeptide VancomycinCell Wall (D-Ala-D-Ala)

Very Low (Requires complex gene acquisition, e.g., vanA)
Table 2: Long-Term Evolutionary Trajectory (30-Day Serial Passage)

Objective: Simulate chronic exposure to sub-lethal doses to force de novo resistance evolution.

Passage DayNovel Pyrrole (MIC Fold Change)Ciprofloxacin (MIC Fold Change)Interpretation
Day 1 1x1xBaseline susceptibility.
Day 10 1x - 2x4x - 8xCiprofloxacin selects for first-step gyrA mutants. Pyrrole membrane targets remain stable.[1][2]
Day 20 2x32x - 64xCiprofloxacin selects for secondary parC mutations and efflux upregulation.
Day 30 2x - 4x >128x Result: Pyrroles exhibit a "shallow" resistance trajectory compared to the exponential rise of quinolones.

Mechanism of Resistance & Efflux Interaction

A critical vulnerability for pyrroles is the RND-type Efflux Pump (e.g., AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa).[1][2] Unlike target-site mutations, resistance here is often intrinsic.

Diagram 1: The Efflux-Mediated Resistance Loop

This diagram illustrates the kinetic relationship between Pyrrole influx, membrane disruption, and RND efflux expulsion.

EffluxMechanism Pyrrole Novel Pyrrole (Extracellular) Influx Passive Diffusion (Hydrophobic) Pyrrole->Influx Entry Target Target Site: Inner Membrane (Proton Motive Force) Influx->Target Accumulation Efflux RND Efflux Pump (AcrAB-TolC) Influx->Efflux Substrate Binding Regulator Regulator Gene (marR / soxS) Target->Regulator Stress Signal (ROS) Expulsion Extrusion to Periplasm/External Efflux->Expulsion Active Transport Expulsion->Pyrrole Recycling Regulator->Efflux Upregulation

Caption: Cycle of pyrrole accumulation vs. RND efflux extrusion. Note the feedback loop where oxidative stress (ROS) triggers regulator genes to upregulate efflux pumps.

Detailed Experimental Protocols

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) , the following protocols are designed with built-in validation steps.

Protocol A: 30-Day Serial Passage Resistance Assay (The "Stress Test")

Rationale: This experiment mimics the "mutant selection window" in a clinical setting where drug levels fluctuate. Self-Validating Control: You must run a parallel lineage with Ciprofloxacin. If the Ciprofloxacin line does not show >64x MIC increase by Day 30, the mutation pressure was insufficient, and the experiment is invalid.

Workflow:

  • Inoculum Prep: Prepare a

    
     CFU/mL suspension of S. aureus (ATCC 29213) or P. aeruginosa (PAO1).
    
  • Gradient Setup: In a 96-well plate, create a linear gradient of the Pyrrole ranging from 0.25x to 4x the initial MIC.

  • Incubation: Incubate at 37°C for 24 hours.

  • Selection (The Critical Step): Identify the well with the highest drug concentration that still shows visible growth (

    
     80% turbidity of control).
    
  • Passage: Use cells from this specific well to inoculate the next day's gradient.

    • Why? This selects for the most resistant sub-population.

  • Retesting: Every 5 passages, freeze an aliquot and determine the precise MIC using standard broth microdilution.

Protocol B: Single-Step Spontaneous Mutation Frequency (SMF)

Rationale: Determines the probability of a pre-existing mutant in a large population. Critical Constraint: The inoculum must be accurate. Low inoculum (


) yields false negatives (zero mutants found).
  • Concentration: Concentrate an overnight culture to

    
     CFU/mL via centrifugation.
    
  • Plating: Plate

    
     (approx. 
    
    
    
    CFU) onto Mueller-Hinton Agar plates containing the Pyrrole at 4x and 8x MIC.
  • Control: Plate serial dilutions on drug-free agar to confirm exact viable counts.

  • Calculation:

    
    
    
  • Verification: All colonies growing on drug plates must be re-streaked on drug-containing agar to confirm stable resistance (rule out "persisters" or phenotypic adaptation).

Workflow Visualization

Diagram 2: The Serial Passage Decision Logic

A logical flow for the daily decision-making process in resistance evolution studies.

SerialPassage Start Day 0: Determine Initial MIC Daily Daily Culture (24h) Gradient: 0.25x to 4x Current MIC Start->Daily Observe Observe Growth Daily->Observe Decision Growth at >1x MIC? Observe->Decision Yes Select Highest Concentration showing growth Decision->Yes Adaptation No Select 0.5x MIC Well (Stasis) Decision->No No Adaptation NewMIC Update 'Current MIC' for next plate Yes->NewMIC No->NewMIC NewMIC->Daily Next Passage Repeat Repeat for 30 Days NewMIC->Repeat Loop

Caption: Decision logic for selecting the inoculum source during serial passage. Selecting the highest growth pressure forces rapid evolutionary jumps.

References

  • Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential.[2] PLOS Pathogens.[2] Link[2]

  • Raimondi, M.V., et al. (2019). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI Molecules. Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standard M07. Link

  • Andersson, D.I., et al. (2010). Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7][8] Link

  • Huseby, D.L., et al. (2017). Mutation Frequency and Resistance Development in Pseudomonas aeruginosa Treated with Ciprofloxacin. Frontiers in Microbiology.[9] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine

Executive Summary: The "Zero-Exposure" Standard amine is a functionalized secondary amine attached to an electron-rich pyrrole ring.[1] While often used as a building block in medicinal chemistry, its safety profile is d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Standard

amine is a functionalized secondary amine attached to an electron-rich pyrrole ring.[1] While often used as a building block in medicinal chemistry, its safety profile is dominated by two factors: high basicity (pKa ~10-11) and oxidative instability .[1]

Immediate Action Required:

  • Treat as Corrosive: Assume the free base causes irreversible eye damage (Category 1) and skin burns (Category 1B/2).[1]

  • Air Sensitivity: The pyrrole moiety degrades rapidly in air/light; handling requires inert atmosphere (Nitrogen/Argon) not just for chemistry, but for safety (preventing formation of unknown degradation byproducts).[1]

  • Primary Barrier: Fume hood + Chemical Splash Goggles (Safety glasses are insufficient).[1]

Hazard Identification & Risk Assessment

Expert Insight: The danger here is not just acute toxicity, but tissue liquefaction .[1] Secondary amines saponify fatty tissues in the skin and eyes immediately upon contact.[1] Unlike acid burns, which form a scab (eschar) that limits penetration, amine burns penetrate deeper as long as the chemical remains.[1]

Hazard ClassGHS Classification (Inferred*)Physiological Mechanism
Ocular Eye Dam. 1 Rapid corneal opacification; permanent blindness risk.[1]
Dermal Skin Corr.[1] 1B / Irrit. 2 Saponification of lipids; chemical burns.[1]
Inhalation STOT SE 3 Respiratory tract irritation; edema from basic vapors.[1]
Reactivity Air Sensitive Pyrrole ring oxidizes to dark tars; potential peroxide formation.[1]

*Based on Structure-Activity Relationships (SAR) of analogous pyrrole-methylamines (e.g., CAS 83732-75-6).[1]

PPE Selection Matrix

Scientific Rationale: Standard nitrile gloves provide splash protection only against secondary amines.[1] For prolonged handling, the permeation rate of amines through thin nitrile is dangerously fast.[1]

Tiered Protection Protocol
ComponentStandard Handling (<10 mL)Bulk / High Risk (>10 mL or Heating)Technical Specification
Eye Protection Chemical Splash Goggles Goggles + Face Shield Must form a seal.[1] NO open-side safety glasses.[1]
Hand Protection Double Nitrile (0.11 mm) Laminate / Butyl Rubber Outer: 5 mil Nitrile (Disposable)Inner: 4 mil Nitrile (Inspection layer).Change immediately upon splash.[1]
Body Defense Lab Coat (Cotton/Poly) Chem-Resistant Apron Buttoned to neck.[1] Sleeves tucked into gloves.[1]
Respiratory Fume Hood (Face Vel >100 fpm) Full-Face Respirator (ABEK) Only if hood failure or spill outside containment.[1]

Operational Workflow: The "Barrier Logic"

This diagram illustrates the decision-making process for PPE based on the operational state of the chemical.[1]

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid (Salt Form) State->Solid HCl/TFA Salt Liquid Liquid (Free Base) State->Liquid Oil/Soln LowRisk Standard: Double Nitrile + Goggles Solid->LowRisk Dust Risk Only Risk Volume / Temp? Liquid->Risk Risk->LowRisk <10mL, RT HighRisk High: Laminate Gloves + Face Shield Risk->HighRisk >10mL or Heating Hood Engineering Control: Fume Hood REQUIRED LowRisk->Hood HighRisk->Hood

Figure 1: PPE Decision Logic based on physical state and operational risk.[1]

Detailed Handling Protocol

Phase A: Preparation (Donning)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes.[1] This is critical for amines, which can cause burns through invisible defects.[1]

  • The "Cuff Tuck": Tuck lab coat sleeves inside the gauntlet of the glove (or tape them) to prevent liquid from running down the wrist if arms are raised.[1]

  • Atmosphere: Ensure the receiving flask is under Nitrogen/Argon flow.[1] The pyrrole ring will darken (polymerize) if the amine is exposed to air for >15 minutes.[1]

Phase B: Manipulation
  • Syringe Transfer: Use glass syringes with Luer-lock needles. Avoid plastic syringes if possible (amines can leach plasticizers, though less critical for safety than purity).[1]

  • Quenching: If using the amine in a reaction, quench residual traces in the syringe immediately by drawing up dilute HCl or Acetic Acid before disposal.[1] Never throw a syringe containing residual amine directly into the sharps bin (vapor hazard).[1]

Phase C: Emergency Response (Self-Validating)
  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.[1][2]

    • Do NOT use vinegar (neutralization generates heat).[1] Water only.

  • Spill (<5 mL):

    • Cover with Vermiculite or Dry Sand .[1]

    • Do not use paper towels (high surface area + basic amine = rapid oxidation/heat).[1]

Waste & Disposal Logic

Improper disposal of pyrrole-amines is a frequent cause of "waste container incidents" (pressure buildup).[1]

Disposal_Workflow Waste Waste Generation Type Waste Type? Waste->Type LiquidW Liquid Waste Type->LiquidW SolidW Solid/Wipes Type->SolidW Segregation Segregate: Basic Organic LiquidW->Segregation Bin Approved Container (HDPE or Glass) SolidW->Bin Double Bagged Warn DO NOT MIX with Acids or Oxidizers Segregation->Warn Warn->Bin

Figure 2: Waste segregation workflow to prevent incompatible mixing.

Disposal Specifications:

  • Category: Basic Organic Waste (Halogen-free, unless solvents dictate otherwise).[1]

  • Container: HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers (corrosion risk).[1]

  • Labeling: Must explicitly state "Basic Amine" and "Pyrrole Derivative" to alert waste handlers of potential odor and reactivity.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (Analogous Structure).[1] Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: amine hydrochloride.[1][4][5] National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: (1-Methyl-1H-pyrrol-2-yl)methylamine.[1][2][3] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines.[1] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine
Reactant of Route 2
[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine
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